ES9-17
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-phenylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZXCKZVUXCHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ES9-17 in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of ES9-17, a pivotal chemical tool in the study of plant cell biology. It details its mode of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes the cellular pathways it influences.
Core Mechanism of Action
This compound is a synthetic small molecule that functions as a potent, selective, and reversible inhibitor of Clathrin-Mediated Endocytosis (CME) in eukaryotic cells, including plants.[1] It is a chemically refined analog of Endosidin9 (ES9), developed to eliminate the non-specific, undesirable side effects of its predecessor, such as cytoplasmic acidification.[2][3][4][5]
The primary molecular target of this compound is the Clathrin Heavy Chain (CHC) , a core structural component of the clathrin coat essential for the formation of endocytic vesicles.[1][4][6] this compound specifically binds to the N-terminal domain (nTD) of CHC.[1] This binding event disrupts the normal function of CHC, thereby arresting the process of clathrin-coated pit formation and the subsequent internalization of plasma membrane proteins and other extracellular molecules.[6] Consequently, this compound effectively blocks the major route for endocytosis in plants.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
An In-depth Technical Guide to the ES9-17 Inhibitor: Targeting the Core of Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ES9-17 is a potent and specific small molecule inhibitor of Clathrin-Mediated Endocytosis (CME), a fundamental cellular process responsible for the internalization of a vast array of extracellular molecules and the recycling of cell surface receptors. This guide provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental protocols used for its characterization. Quantitative data are presented in a structured format to facilitate analysis and comparison. Furthermore, this document includes detailed diagrams of the relevant signaling pathways and experimental workflows to provide a clear and concise visual representation of the scientific principles and methodologies discussed.
The Molecular Target of this compound: Clathrin Heavy Chain (CHC)
The primary molecular target of this compound has been identified as the Clathrin Heavy Chain (CHC) .[1][2][3][4] this compound is an analog of Endosidin9 (ES9) and was developed to be a more specific inhibitor of CME without the off-target protonophore activity associated with its parent compound.[5]
Target validation studies have confirmed the direct interaction between this compound and CHC. These studies utilized established techniques such as the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, which demonstrated that this compound binding stabilizes the CHC protein.[5] It is believed that this compound binds to the N-terminal domain of CHC, a critical region for the interaction with adaptor proteins necessary for the formation of clathrin-coated pits.[6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular and in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Assay | Description | Cell Line/System | Parameter | Value | Reference |
| FM4-64 Uptake Inhibition | Inhibition of the uptake of the lipophilic styryl dye FM4-64, a marker for endocytosis. | Arabidopsis thaliana root epidermal cells | EC50 | 13 µM | [2][3][5] |
| Isothermal Dose-Response Fingerprint Cellular Thermal Shift Assay (ITDRFCETSA) | Measures the concentration of this compound required to induce a half-maximal thermal stabilization of CHC at a fixed temperature (46°C). | Arabidopsis PSB-D cell cultures | EC50 | 123 ± 1.13 µM | [5] |
| Transferrin Uptake Inhibition | Reduction in the uptake of fluorescently labeled transferrin, a cargo protein internalized via CME. | HeLa cells | Concentration Tested | 30 µM | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate drug-target engagement in a cellular context.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
Protocol for ITDRFCETSA with this compound and CHC: [5]
-
Cell Culture and Treatment: Arabidopsis PSB-D cell cultures are treated with a range of this compound concentrations or DMSO (vehicle control) for 30 minutes.
-
Heating: The treated cell lysates are heated to a specific temperature (e.g., 46°C) for a set duration to induce thermal denaturation of proteins not stabilized by ligand binding.
-
Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble CHC in the supernatant is quantified by Western blotting using an anti-CHC antibody.
-
Data Analysis: The band intensities are quantified, and the EC50 value is determined by fitting the data to a dose-response curve.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay identifies protein targets of small molecules by exploiting the principle that ligand binding can protect a protein from proteolysis.[10][11][12][13][14]
Protocol for DARTS with this compound and CHC: [5]
-
Lysate Preparation: Protein extracts from Arabidopsis PSB-D cell cultures are prepared.
-
Inhibitor Treatment: The lysates are incubated with this compound (e.g., 250 µM) or DMSO for 30 minutes.
-
Protease Digestion: A protease, such as pronase, is added to the lysates to digest the proteins. The extent of digestion is controlled by the protease concentration and incubation time.
-
Reaction Quenching: The digestion is stopped by the addition of a protease inhibitor cocktail.
-
Analysis by Western Blot: The samples are analyzed by SDS-PAGE and Western blotting using an anti-CHC antibody to assess the level of CHC protection from proteolysis in the presence of this compound.
FM4-64 Uptake Inhibition Assay
This assay measures the inhibition of endocytosis by quantifying the uptake of the fluorescent styryl dye FM4-64.[15][16][17][18][19]
Protocol for FM4-64 Uptake Inhibition in Arabidopsis: [5]
-
Seedling Preparation: Arabidopsis thaliana seedlings are grown on appropriate media.
-
Pre-treatment with Inhibitor: Seedlings are pre-incubated with various concentrations of this compound or DMSO for 30 minutes.
-
Staining: The seedlings are then incubated with FM4-64 (e.g., 2 µM) for a specified time (e.g., 30 minutes).
-
Microscopy: The root epidermal cells are imaged using a confocal microscope.
-
Quantification: The fluorescence intensity of intracellular FM4-64 is quantified and compared between treated and control samples to determine the EC50 of inhibition.
Transferrin Uptake Assay
This assay assesses the inhibition of CME by monitoring the internalization of fluorescently labeled transferrin.[20][21][22][23]
Protocol for Transferrin Uptake in HeLa Cells: [2][3]
-
Cell Culture: HeLa cells are cultured to a suitable confluency.
-
Inhibitor Treatment: Cells are treated with this compound (e.g., 30 µM) or a control compound for 30 minutes.
-
Transferrin Incubation: Fluorescently labeled transferrin is added to the cell culture medium, and the cells are incubated to allow for uptake.
-
Washing and Fixation: The cells are washed to remove extracellular transferrin and then fixed.
-
Imaging and Analysis: The amount of internalized transferrin is visualized and quantified using fluorescence microscopy.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of this compound and the experimental approaches used in its study, the following diagrams are provided.
Caption: Clathrin-Mediated Endocytosis Pathway and the site of this compound inhibition.
Caption: Overview of key experimental workflows for characterizing this compound.
Conclusion
This compound is a valuable chemical tool for the study of Clathrin-Mediated Endocytosis. Its specificity for the Clathrin Heavy Chain allows for the acute and reversible inhibition of this essential cellular pathway, providing researchers with a powerful method to dissect the intricate molecular mechanisms of endocytosis. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for scientists and drug development professionals seeking to utilize this compound in their research or to develop novel therapeutics targeting CME-related pathologies. The continued investigation into the interactions of this compound with CHC and its effects on cellular processes will undoubtedly yield further insights into the complex world of intracellular trafficking.
References
- 1. natureasia.com [natureasia.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. mdpi.com [mdpi.com]
The Insider's Guide to ES9-17: A Potent Inhibitor of Clathrin-Mediated Endocytosis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-mediated endocytosis (CME) is a fundamental cellular process essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ES9-17, a potent and specific small-molecule inhibitor of CME. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound as a tool to probe the intricacies of CME and explore its therapeutic potential.
Introduction to this compound
This compound is a synthetic small molecule that has emerged as a valuable tool for studying CME. It is an analog of Endosidin9 (ES9), another CME inhibitor, but has been chemically optimized to eliminate the off-target protonophore activity associated with its parent compound.[1][2] This refinement makes this compound a more specific and reliable inhibitor for dissecting clathrin-dependent cellular processes.
Mechanism of Action
This compound directly targets the N-terminal domain (nTD) of the clathrin heavy chain (CHC), a critical component of the clathrin triskelion.[1][3] The binding of this compound to the CHC nTD sterically hinders the interaction of clathrin with adaptor proteins, which are essential for the recruitment of cargo and the initiation of clathrin-coated pit formation.[1] By disrupting this crucial protein-protein interaction, this compound effectively halts the assembly of clathrin coats at the plasma membrane, thereby inhibiting the internalization of cargo molecules that rely on this pathway.[1]
dot
Caption: Mechanism of this compound Action.
Quantitative Data
The efficacy of this compound has been quantified in various cellular systems. The following tables summarize the key inhibitory concentrations and binding affinities determined in published studies.
| Parameter | Value | Assay | Cell Type | Reference |
| EC50 | 13 µM | FM4-64 Uptake Inhibition | Arabidopsis thaliana root cells | [1][4][5] |
| EC50 | 17.2 µM | Transferrin Uptake Inhibition | HeLa cells | [6] |
| IC50 | Not Reported | Transferrin Uptake Inhibition | HeLa cells | [1] |
| EC50 | 123 ± 1.13 µM | CHC Binding (ITDRFCETSA) | Arabidopsis thaliana lysate | [1] |
Table 1: In Vitro and In-Cell Efficacy of this compound.
| Experimental Condition | Concentration | Observation | Cell Type | Reference |
| Inhibition of Transferrin Uptake | 30 µM | Reduced uptake | HeLa cells | [1][4] |
| Inhibition of BRI1-GFP Endocytosis | 30 µM | Inhibition of recruitment to BFA bodies | Arabidopsis thaliana seedlings | [1] |
| Inhibition of PEPR1-GFP Internalization | 30 µM | Inhibition of internalization upon Pep1 elicitation | Arabidopsis thaliana root cells | [1] |
Table 2: Effective Concentrations of this compound in Cellular Assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Transferrin Uptake Inhibition Assay in HeLa Cells
This assay measures the effect of this compound on the endocytosis of transferrin, a classic marker for CME.
Materials:
-
HeLa cells
-
12-well plates
-
Coverslips
-
Serum-free DMEM
-
Bovine Serum Albumin (BSA)
-
Alexa Fluor-conjugated Transferrin (e.g., Alexa Fluor 633 Transferrin)
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
Protocol:
-
Cell Seeding: Seed HeLa cells on coverslips in 12-well plates to achieve 60-70% confluency on the day of the assay.[7]
-
Serum Starvation: Wash cells with pre-warmed serum-free DMEM and then incubate in serum-free DMEM supplemented with 0.5% BSA for 30 minutes at 37°C.[7]
-
Inhibitor Treatment: Treat the cells with 30 µM this compound or an equivalent volume of DMSO in serum-free DMEM with 0.5% BSA for 30 minutes at 37°C.[1]
-
Transferrin Pulse: Add Alexa Fluor-conjugated transferrin (e.g., 50 µg/mL) to the cells and incubate for 15-20 minutes at 37°C.[8][9]
-
Stop Uptake: Place the plate on ice and wash the cells twice with ice-cold PBS to stop endocytosis.
-
Acid Wash: To remove surface-bound transferrin, wash the cells twice with ice-cold acidic buffer for 1 minute each.[8]
-
Fixation: Wash the cells once with ice-cold PBS and then fix with 4% PFA in PBS for 20 minutes at room temperature.
-
Imaging: Wash the cells three times with PBS and mount the coverslips on slides. Image the cells using a fluorescence microscope.
-
Quantification: Quantify the intracellular fluorescence intensity using image analysis software like ImageJ.
dot
Caption: Transferrin Uptake Inhibition Assay Workflow.
FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells
This assay utilizes the lipophilic styryl dye FM4-64 to visualize endocytosis in plant cells.
Materials:
-
Arabidopsis thaliana seedlings (4-6 days old)
-
6-well plates
-
Liquid 1/2 MS medium
-
FM4-64 stock solution (e.g., 15 mM in DMSO)
-
This compound
-
DMSO (vehicle control)
-
Confocal microscope
Protocol:
-
Seedling Growth: Grow Arabidopsis seedlings vertically on 1/2 MS agar plates for 4-6 days.[10]
-
Pre-treatment: Transfer seedlings to a 6-well plate containing liquid 1/2 MS medium with either 30 µM this compound or DMSO and incubate for 30 minutes.[1]
-
Staining: Add FM4-64 to the medium to a final concentration of 2-4 µM and incubate for 30 minutes in the dark.[4][11]
-
Washing: Gently transfer the seedlings to fresh liquid 1/2 MS medium to wash off excess dye.
-
Mounting and Imaging: Mount the seedlings in a drop of liquid 1/2 MS medium on a microscope slide and observe the root epidermal cells using a confocal microscope.
-
Quantification: Measure the ratio of intracellular to plasma membrane fluorescence intensity to quantify FM4-64 uptake.[1]
dot
Caption: FM4-64 Uptake Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cell lysate or intact cells
-
This compound
-
DMSO (vehicle control)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against Clathrin Heavy Chain
Protocol:
-
Compound Treatment: Incubate cell lysate or intact cells with various concentrations of this compound or DMSO for a defined period (e.g., 30 minutes at 37°C).[5]
-
Heat Shock: Aliquot the treated samples into PCR tubes and subject them to a temperature gradient in a thermal cycler for a short duration (e.g., 3 minutes).[5][6]
-
Lysis (for intact cells): If using intact cells, lyse them after the heat shock.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against Clathrin Heavy Chain.
-
Detection and Analysis: Use a secondary antibody and a suitable detection method to visualize the protein bands. Quantify the band intensities to determine the amount of soluble CHC at each temperature. A shift in the melting curve in the presence of this compound indicates direct binding.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Visualization of Key Signaling and Experimental Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate important pathways and workflows related to this compound's function and characterization.
Inhibition of Receptor-Mediated Endocytosis
This diagram illustrates the general principle of how this compound inhibits the endocytosis of a receptor-ligand complex.
dot
Caption: this compound Blocks Receptor Endocytosis.
Experimental Logic for Assessing BRI1-GFP Endocytosis
This diagram outlines the experimental strategy to demonstrate this compound's effect on the endocytosis of the BRI1 receptor in Arabidopsis.
dot
Caption: BRI1-GFP Endocytosis Inhibition Workflow.
Conclusion
This compound stands out as a specific and potent inhibitor of clathrin-mediated endocytosis, devoid of the confounding off-target effects of its predecessor, ES9. Its well-characterized mechanism of action, coupled with the availability of robust experimental protocols for its use, makes it an invaluable tool for the cell biology and drug discovery communities. This guide provides a solid foundation for researchers to confidently employ this compound in their studies to further unravel the complexities of CME and to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 4. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Understanding ES9-17 Function in Arabidopsis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME) in the model plant Arabidopsis thaliana.[1] As an analog of endosidin9 (ES9), this compound offers a significant advantage by targeting the clathrin heavy chain (CHC) without inducing the undesirable side effect of cytoplasmic acidification observed with its parent compound.[1][2] This makes this compound a valuable chemical tool for dissecting the intricate roles of CME in various physiological processes, including signal transduction, nutrient uptake, and plant-pathogen interactions. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its application, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
Clathrin-mediated endocytosis is a fundamental cellular process in eukaryotes responsible for the internalization of a wide array of cargo molecules from the plasma membrane. In plants, CME is crucial for a multitude of functions, ranging from the regulation of hormone signaling pathways to the modulation of responses to environmental stresses. The study of CME has been greatly facilitated by the use of genetic mutants; however, the essential nature of this process often leads to lethality in such mutants, limiting their utility. Chemical genetics, through the application of small molecule inhibitors, provides an alternative and powerful approach to acutely and reversibly perturb CME, offering temporal control that is not possible with genetic knockouts.
This compound has emerged as a key chemical probe in the study of plant CME.[1] It directly targets the clathrin heavy chain, a core component of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and the subsequent internalization of cargo.[1][3] This technical guide serves as a resource for researchers utilizing this compound to investigate CME-dependent processes in Arabidopsis thaliana.
Mechanism of Action
This compound functions as a direct inhibitor of the clathrin heavy chain (CHC).[3] By binding to CHC, this compound disrupts the assembly of clathrin triskelia into the characteristic polygonal lattice that forms the outer shell of clathrin-coated pits. This interference prevents the invagination of the plasma membrane and the scission of endocytic vesicles, effectively halting the uptake of CME-dependent cargo.
A significant feature of this compound is its specificity. Unlike its predecessor ES9, this compound does not possess protonophore activity, meaning it does not disrupt intracellular pH gradients.[1] This lack of off-target effects makes it a more reliable tool for specifically studying the consequences of CME inhibition.
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound in Arabidopsis thaliana.
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| EC50 (FM4-64 uptake inhibition) | 13 µM | Arabidopsis thaliana root epidermal cells | Dose-response analysis of the inhibition of the lipophilic styryl dye FM4-64 internalization. | [3][4] |
| EC50 (ITDRFCETSA for CHC) | 123 ± 1.13 µM | Arabidopsis thaliana cell culture | Isothermal dose-response fingerprint cellular thermal shift assay, indicating direct target engagement of CHC. | [1] |
| Effective Concentration | 30 µM | Arabidopsis thaliana root epidermal cells | Concentration used to achieve significant inhibition of CME for various cargo proteins like BRI1-GFP and PEPR1-GFP. | [1][2] |
| Treatment Time | 30 min | Arabidopsis thaliana seedlings | Standard pre-treatment time to ensure effective inhibition of CME before experimental assays. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study CME in Arabidopsis.
Inhibition of FM4-64 Uptake
This protocol is a general assay to assess the inhibition of endocytosis.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
This compound (stock solution in DMSO)
-
FM4-64 (stock solution in water or DMSO)
-
Liquid 1/2 Murashige and Skoog (MS) medium
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Prepare a working solution of this compound in liquid 1/2 MS medium. A final concentration of 30 µM is recommended for strong inhibition. Include a DMSO-only control.
-
Incubate the Arabidopsis seedlings in the this compound solution or the DMSO control for 30 minutes at room temperature.
-
Add FM4-64 to the medium to a final concentration of 2-4 µM.
-
Incubate for an additional 5-10 minutes.
-
Gently wash the seedlings with liquid 1/2 MS medium to remove excess FM4-64.
-
Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.
-
Image the root epidermal cells using a confocal microscope. Excite FM4-64 with a 561 nm laser and collect emission between 600 and 700 nm.
-
Quantification: Measure the fluorescence intensity of intracellular puncta (endosomes) and the plasma membrane. A reduction in the number and intensity of intracellular puncta in this compound treated seedlings compared to the control indicates inhibition of endocytosis.
Inhibition of BRI1-GFP Internalization
This protocol assesses the effect of this compound on the endocytosis of a specific plasma membrane-localized receptor, the brassinosteroid receptor BRI1.
Materials:
-
Arabidopsis thaliana seedlings expressing BRI1-GFP
-
This compound (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
Brefeldin A (BFA) (stock solution in DMSO)
-
Liquid 1/2 MS medium
-
Confocal laser scanning microscope
Procedure:
-
Pre-treat seedlings with 50 µM CHX for 1 hour. CHX inhibits protein synthesis, ensuring that the observed GFP signal is from pre-existing BRI1-GFP molecules.[2]
-
Add 30 µM this compound or DMSO (control) and incubate for an additional 30 minutes.[2]
-
Add 50 µM BFA to the medium. BFA is a fungal toxin that inhibits exocytosis, causing the accumulation of endocytosed vesicles into so-called "BFA bodies".
-
Incubate for 30-60 minutes.
-
Mount and image the root epidermal cells. Excite GFP with a 488 nm laser and collect emission between 500 and 530 nm.
-
Quantification: In control cells, BRI1-GFP will accumulate in BFA bodies. In this compound treated cells, the inhibition of endocytosis will prevent the internalization of BRI1-GFP, resulting in a significantly reduced accumulation of GFP signal in BFA bodies and a stronger signal at the plasma membrane.[2]
Visualizations
Signaling Pathway Diagram
Caption: Clathrin-Mediated Endocytosis and this compound Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Application.
References
ES9-17: A Chemical Probe for Elucidating Clathrin Heavy Chain Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process in eukaryotes, responsible for the internalization of a wide array of cargo from the plasma membrane. A key protein in this intricate machinery is the clathrin heavy chain (CHC), which, along with the clathrin light chain, forms the characteristic triskelion structure that polymerizes to form the clathrin coat of nascent vesicles. Given its central role, the targeted modulation of CHC function presents a powerful strategy for dissecting the mechanisms of CME and for the development of novel therapeutics. ES9-17 has emerged as a valuable chemical probe for this purpose. It is a derivative of endosidin9 (ES9) that has been chemically optimized to inhibit CHC function without the off-target effects associated with its parent compound.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its activity across different experimental systems.
| Parameter | Value | Cell Type/System | Assay | Reference |
| EC50 | 13 µM | Arabidopsis thaliana root epidermal cells | FM4-64 uptake inhibition | [4][5] |
| EC50 | 17.2 µM | HeLa cells | Transferrin uptake inhibition | [6] |
| EC50 | 123 ± 1.13 µM | Arabidopsis PSB-D cell cultures | Isothermal dose-response fluorescence cellular thermal shift assay (ITDRFCETSA) | [7] |
Table 1: Potency of this compound in Cellular Assays. This table highlights the effective concentrations of this compound required to inhibit clathrin-mediated endocytosis in both plant and human cells, as well as its binding affinity to its target, the clathrin heavy chain.
Mechanism of Action
This compound functions as a direct inhibitor of the clathrin heavy chain.[1][4] Structural studies have revealed that its parent compound, ES9, binds to the N-terminal domain (nTD) of CHC.[7][8] This binding is thought to interfere with the protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and subsequent endocytosis.[7] this compound, as an analog of ES9, is presumed to share this mechanism of action, offering a more specific tool for studying CHC-dependent processes due to the lack of undesirable side effects like cytoplasmic acidification that were observed with ES9.[1][9]
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound inhibits clathrin-mediated endocytosis by directly targeting the clathrin heavy chain (CHC), thereby preventing the formation of clathrin-coated pits.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
FM4-64 Uptake Assay in Arabidopsis thaliana
This protocol is used to visualize and quantify the effect of this compound on endocytosis in plant cells using the lipophilic styryl dye FM4-64.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
This compound (stock solution in DMSO)
-
FM4-64 dye (stock solution in DMSO)
-
Liquid 1/2 Murashige and Skoog (MS) medium
-
Confocal microscope
Procedure:
-
Prepare a working solution of this compound in liquid 1/2 MS medium at the desired concentration (e.g., 30 µM). Include a DMSO control.
-
Incubate the Arabidopsis seedlings in the this compound working solution or DMSO control for 30 minutes at room temperature.
-
Add FM4-64 dye to the medium to a final concentration of 2-4 µM.
-
Incubate the seedlings for an additional 5-10 minutes.
-
Wash the seedlings twice with fresh liquid 1/2 MS medium to remove excess dye.
-
Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.
-
Image the root epidermal cells using a confocal microscope. Excite the FM4-64 dye with a 514 nm or 561 nm laser and collect the emission between 600-700 nm.
-
Quantify the intracellular fluorescence intensity relative to the plasma membrane fluorescence to determine the extent of endocytosis inhibition.
Transferrin Uptake Assay in HeLa Cells
This protocol assesses the inhibitory effect of this compound on CME in mammalian cells by tracking the internalization of fluorescently labeled transferrin.
Materials:
-
HeLa cells
-
This compound (stock solution in DMSO)
-
Alexa Fluor-conjugated Transferrin (Tfn-AF)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate HeLa cells on coverslips or in multi-well plates and grow to 70-80% confluency.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 30 µM) or a DMSO control in serum-free medium for 30 minutes at 37°C.
-
Add Tfn-AF (e.g., 25 µg/mL) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.
-
To stop uptake, place the cells on ice and wash them three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides with mounting medium or resuspend the cells for flow cytometry analysis.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cells or tissue expressing the target protein (CHC)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Procedure:
-
Treat the cells or tissue lysate with this compound or a DMSO control for a specified time.
-
Aliquot the treated samples into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells (if not already lysed) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify the protein target of a small molecule. The principle is that a protein bound to a small molecule will be protected from proteolysis.
Materials:
-
Cell lysate
-
This compound (stock solution in DMSO)
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Procedure:
-
Incubate the cell lysate with this compound or a DMSO control.
-
Add a protease to the lysates and incubate for a specific time to allow for digestion. The optimal protease concentration and incubation time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Perform a Western blot using an anti-CHC antibody to detect the full-length, protected protein.
-
An increase in the amount of full-length CHC in the this compound-treated sample compared to the control indicates that this compound binds to and protects CHC from proteolytic degradation.
Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in using this compound to investigate clathrin heavy chain function, from cell preparation and treatment to the selection of an appropriate assay and subsequent data analysis.
Conclusion
This compound is a specific and potent chemical probe for the investigation of clathrin heavy chain function. Its ability to acutely and reversibly inhibit CME in both plant and mammalian systems makes it a versatile tool for cell biologists and researchers in drug discovery.[1][7] The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of CHC in cellular physiology and disease. The continued application of this probe is expected to yield further insights into the molecular intricacies of clathrin-mediated processes.
References
- 1. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 2. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 7. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Unveiling ES9-17: A Technical Guide to a Novel Inhibitor of Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ES9-17 is a potent and specific small-molecule inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of extracellular and transmembrane molecules. Developed as an analog of the parent compound Endosidin9 (ES9), this compound overcomes the off-target effects of ES9 by eliminating its protonophore activity, thus preventing cytoplasmic acidification. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to probe CME or as a scaffold for the development of novel therapeutics targeting this critical pathway.
Introduction: The Discovery of a Refined CME Inhibitor
Clathrin-mediated endocytosis is a highly conserved pathway in eukaryotic cells, playing a pivotal role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1] The core machinery of CME involves the assembly of clathrin triskelions into a polygonal lattice on the plasma membrane, a process orchestrated by a host of adaptor and accessory proteins. The clathrin heavy chain (CHC) is the fundamental structural unit of this lattice.[1]
The quest for specific chemical tools to dissect and modulate CME has led to the discovery of various small molecules. Endosidin9 (ES9) was identified as an inhibitor of CHC, but its utility was hampered by its concurrent activity as a protonophore, leading to undesirable cellular effects such as cytoplasmic acidification.[2][3] This prompted the development of this compound, a structurally related analog designed to retain CHC inhibitory activity while eliminating the protonophore effect.[2] this compound has since been validated as a more specific and reliable tool for studying CME.[2][4]
Mechanism of Action: Targeting the Clathrin Heavy Chain
This compound exerts its inhibitory effect by directly targeting the clathrin heavy chain (CHC).[2][5] Through a combination of affinity-based target isolation, in vitro binding studies, and X-ray crystallography, the binding site of the parent compound ES9 was mapped to the N-terminal domain (NTD) of CHC.[2][6] This is the same binding pocket utilized by other CME inhibitors like Pitstop 2.[2] The interaction of this compound with the CHC N-terminal domain is believed to interfere with the conformational changes and protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby arresting the endocytic process.
The key advantage of this compound over its predecessor, ES9, is the absence of a nitro group.[2] In ES9, this group is responsible for its protonophoric activity, which leads to off-target effects. The chemical modification in this compound successfully uncouples the CHC-inhibitory function from this undesirable side effect, making it a more precise tool for studying clathrin-dependent processes.[2]
Below is a diagram illustrating the logical relationship between ES9 and this compound.
Caption: Logical relationship between ES9 and this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its efficacy in various experimental systems.
| Assay | Organism/Cell Line | Parameter | Value | Reference |
| FM4-64 Uptake Inhibition | Arabidopsis thaliana | EC₅₀ | 13 µM | [5][7][8] |
| Transferrin Uptake | HeLa Cells | - | Reduced uptake at 30 µM | [5][6][7] |
| ITDRF CETSA | - | EC₅₀ | 123 ± 1.13 µM | [2] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Signaling Pathway and Experimental Workflows
Clathrin-Mediated Endocytosis Pathway and Point of Inhibition
This compound intervenes at a critical early stage of clathrin-mediated endocytosis. The following diagram illustrates the key steps of the CME pathway and highlights the point of inhibition by this compound.
Caption: Inhibition of clathrin assembly by this compound.
Experimental Workflow for Characterizing this compound
The characterization of this compound involves a series of in vitro and cell-based assays to determine its efficacy, specificity, and mechanism of action. A typical experimental workflow is depicted below.
Caption: Workflow for this compound characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
FM4-64 Uptake Assay in Arabidopsis thaliana Roots
This protocol is adapted from established methods for visualizing endocytosis in plant cells.[9][10][11]
Objective: To quantify the inhibitory effect of this compound on endocytosis in Arabidopsis root epidermal cells using the styryl dye FM4-64.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
Half-strength Murashige and Skoog (MS) liquid medium
-
FM4-64 (from a 15 mM stock in DMSO)
-
This compound (from a stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Prepare the staining solution by adding FM4-64 to half-strength MS liquid medium to a final concentration of 1.5 µM.
-
Prepare treatment solutions by adding this compound (e.g., 30 µM) or an equivalent volume of DMSO (for the control) to the FM4-64 staining solution.
-
Gently transfer Arabidopsis seedlings into the wells of a 6-well plate containing the respective treatment solutions.
-
Incubate the seedlings for the desired time (e.g., 30 minutes) at room temperature, protected from light.
-
After incubation, gently wash the seedlings twice in half-strength MS liquid medium to remove excess dye.
-
Mount the seedlings on a microscope slide with a drop of the wash medium and cover with a coverslip.
-
Immediately image the root epidermal cells using a confocal microscope. Use an excitation wavelength of ~515 nm and collect emission between 600-650 nm.
-
Quantify the fluorescence intensity of intracellular vesicles and the plasma membrane using image analysis software (e.g., ImageJ). The ratio of intracellular to plasma membrane fluorescence is used as a measure of endocytic activity.
Transferrin Uptake Assay in HeLa Cells
This protocol is based on standard methods for assessing receptor-mediated endocytosis in mammalian cells.[7][12][13][14]
Objective: To determine the effect of this compound on the clathrin-mediated endocytosis of transferrin in HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Alexa Fluor-conjugated Transferrin (Tf-Alexa)
-
This compound (from a stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Paraformaldehyde (PFA) for fixation
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a 24-well plate and grow to 60-70% confluency.
-
Wash the cells with PBS and then starve them in serum-free DMEM for 30 minutes at 37°C to upregulate transferrin receptor expression.
-
Pre-treat the cells with this compound (e.g., 30 µM) or DMSO in serum-free DMEM for 30 minutes at 37°C.
-
Add Tf-Alexa (e.g., 25 µg/mL) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.
-
To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity to assess the level of transferrin uptake.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[15][16][17][18]
Objective: To confirm the direct interaction between this compound and the clathrin heavy chain (CHC) in cells.
Materials:
-
Cell line of interest (e.g., HeLa or Arabidopsis cell culture)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Procedure:
-
Treat intact cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.
-
A shift in the melting curve of CHC to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative method to CETSA for identifying and validating drug-protein interactions.[19][20][21][22][23]
Objective: To validate the interaction between this compound and CHC by assessing the compound's ability to protect CHC from proteolysis.
Materials:
-
Cell lysate from the cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Procedure:
-
Prepare a cell lysate from the chosen cell line.
-
Incubate aliquots of the cell lysate with this compound or DMSO for a defined period (e.g., 1 hour) at room temperature.
-
Add a protease to each sample at a concentration that results in partial protein degradation.
-
Incubate the samples for a short period (e.g., 10-30 minutes) at room temperature to allow for proteolysis.
-
Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CHC antibody.
-
A decrease in the degradation of CHC (i.e., a more intense full-length protein band) in the presence of this compound compared to the control indicates that the compound binds to and protects CHC from proteolytic cleavage.
Conclusion and Future Directions
This compound represents a significant advancement in the chemical toolkit available for studying clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain, coupled with the absence of the off-target protonophore activity seen with its parent compound ES9, makes it a valuable reagent for dissecting the intricate molecular mechanisms of CME in a variety of biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively in their own investigations.
Future research could focus on leveraging the this compound scaffold to develop even more potent and specific inhibitors of CHC. Furthermore, the application of this compound in disease models where CME is dysregulated, such as in certain cancers and neurodegenerative disorders, may unveil new therapeutic opportunities. The continued exploration of this compound and its derivatives promises to deepen our understanding of clathrin-mediated processes and may ultimately pave the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 8. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to measure uptake and recycling of Tf in HeLa cells – Barth Grant [barthgrant.com]
- 13. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 14. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 20. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 21. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cvrti.utah.edu [cvrti.utah.edu]
Technical Guide: The Effect of ES9-17 on Transferrin Uptake
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the small molecule ES9-17 and its inhibitory effect on transferrin uptake. It details the mechanism of action, presents quantitative data, outlines experimental protocols for studying this interaction, and provides visual diagrams of the relevant pathways and workflows.
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process in all eukaryotic cells, responsible for the internalization of a wide array of cargo from the plasma membrane, including nutrients, signaling receptors, and pathogens. A classic example of a molecule internalized via CME is transferrin, a glycoprotein that binds to the transferrin receptor to facilitate iron uptake into the cell.
Given the central role of CME in cellular physiology, chemical probes that can acutely and reversibly inhibit this process are invaluable tools for research. This compound is a chemical analog of endosidin9 (ES9) that has been identified as an inhibitor of the clathrin heavy chain (CHC), a key structural component of the clathrin coat.[1][2][3][4] Unlike its parent compound, this compound does not exhibit undesirable side effects like cytoplasmic acidification, making it a more specific tool for studying CME.[5][6] This guide focuses on the specific effect of this compound on the CME-dependent process of transferrin uptake.
Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis
This compound exerts its inhibitory effect by directly targeting the clathrin heavy chain (CHC).[1][4] The process of transferrin uptake begins with the binding of iron-bound transferrin to the transferrin receptor on the cell surface. This ligand-receptor complex is then recruited into forming clathrin-coated pits. The assembly of the clathrin triskelion lattice, composed of clathrin heavy and light chains, is essential for the invagination of the plasma membrane and the formation of a clathrin-coated vesicle that carries the transferrin-receptor complex into the cell.
This compound disrupts this process by interfering with the function of the clathrin heavy chain, thereby inhibiting the formation and maturation of clathrin-coated vesicles.[1][2] This leads to a reduction in the internalization of cargo that relies on this pathway, such as transferrin.[1][2][3][7]
References
- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
The Role of ES9-17 in the Study of Membrane Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane trafficking, a fundamental cellular process, relies heavily on the intricate machinery of vesicle formation and transport. A key pathway in this process is clathrin-mediated endocytosis (CME), responsible for the internalization of a wide array of cargo from the cell surface. The study of CME has been significantly advanced by the development of specific chemical inhibitors. This technical guide focuses on ES9-17, a potent and specific inhibitor of CME, detailing its mechanism of action, its application in research, and the experimental protocols to effectively utilize this tool. This compound, an analog of endosidin9 (ES9), offers a significant advantage over its predecessor by specifically targeting the clathrin heavy chain (CHC) without the off-target effects of protonophore activity and cytoplasmic acidification, making it a refined tool for dissecting the role of clathrin in membrane trafficking.
Introduction to this compound
This compound is a small molecule inhibitor of clathrin-mediated endocytosis.[1][2] It is a structural analog of ES9, but lacks the nitro group responsible for the protonophore activity that caused undesirable side effects in the parent compound.[2] This key modification makes this compound a more specific and reliable tool for studying clathrin-dependent trafficking pathways.
The primary molecular target of this compound is the N-terminal domain (nTD) of the clathrin heavy chain (CHC).[2][3] By binding to this domain, this compound prevents the recruitment of necessary adaptor proteins and accessory factors, thereby inhibiting the formation of clathrin-coated pits and subsequent vesicle budding.[2]
Quantitative Data on this compound Activity
The efficacy of this compound as a CME inhibitor has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay System | Description | Reference(s) |
| EC50 | 13 µM | Arabidopsis thaliana root cells | Inhibition of the uptake of the lipophilic styryl dye FM4-64.[2][4] | [2][4] |
| EC50 | 17.2 µM (reported as reduced uptake at 30 µM) | HeLa cells | Inhibition of transferrin uptake.[1][5] | [1][5] |
| EC50 | 123 ± 1.13 µM | Arabidopsis PSB-D cell extracts | Target engagement with CHC, determined by Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRF-CETSA).[2] | [2] |
| Parameter | Observation | Assay System | Description | Reference(s) |
| Endocytic Foci Dwell Time | Increased | Arabidopsis thaliana root epidermal cells | The residence time of clathrin-light-chain-GFP (CLC-GFP) foci at the plasma membrane was increased in the presence of 30 µM this compound.[2] | [2] |
| ATP Levels | No significant change | Arabidopsis PSB-D cell cultures | Cellular ATP levels were not depleted after treatment with 30 µM this compound for 30 minutes.[1][5] | [1][5] |
| Cytoplasmic pH | No acidification | Arabidopsis epidermal root cells | Did not cause cytoplasmic acidification, unlike its parent compound ES9.[1][5] | [1][5] |
Signaling Pathways and Logical Relationships
This compound's specific inhibition of the clathrin heavy chain provides a powerful tool to dissect cellular pathways reliant on CME.
Figure 1: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.
The inhibition of CME by this compound has been shown to affect the trafficking of specific cargo proteins. For instance, in Arabidopsis, this compound treatment inhibits the internalization of the brassinosteroid receptor BRASSINOSTEROID INSENSITIVE 1 (BRI1) and the pattern recognition receptor PEPTIDE RECEPTOR 1 (PEPR1).[2] A key advantage of this compound is its specificity; unlike ES9, it does not disrupt the morphology of the Golgi apparatus or interfere with COPI-mediated trafficking, indicating it does not have broad, non-specific effects on the endomembrane system.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role and efficacy of this compound in studying membrane trafficking.
Transferrin Uptake Assay (Mammalian Cells)
This assay is a classic method to quantify the rate of clathrin-mediated endocytosis in mammalian cells.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Glass coverslips
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Alexa Fluor-conjugated Transferrin (Tfn-AF)
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate Buffered Saline (PBS)
-
Mounting medium with DAPI
Protocol:
-
Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO in serum-free medium for 30 minutes at 37°C.
-
During the last 10 minutes of the pre-treatment, add Tfn-AF (e.g., 25 µg/mL) to the medium.
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of Tfn-AF using image analysis software (e.g., ImageJ). The fluorescence intensity is a measure of the amount of transferrin taken up by the cells.
Figure 2: Experimental workflow for the transferrin uptake assay.
FM4-64 Uptake Assay (Plant Cells)
This assay is used to monitor endocytosis in plant cells, such as Arabidopsis thaliana root epidermal cells.
Materials:
-
5- to 7-day-old Arabidopsis thaliana seedlings
-
Liquid 1/2 Murashige and Skoog (MS) medium
-
FM4-64 dye
-
This compound
-
DMSO (vehicle control)
-
Microscope slides and coverslips
Protocol:
-
Prepare a stock solution of this compound in DMSO and FM4-64 in DMSO.
-
In a multi-well plate, pre-treat seedlings with liquid 1/2 MS medium containing the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for 30 minutes.
-
Add FM4-64 to a final concentration of 2-4 µM and incubate for the desired time (e.g., 5-15 minutes for early endosomes, longer for vacuolar staining).
-
Gently transfer the seedlings to a microscope slide with a drop of the corresponding treatment solution.
-
Cover with a coverslip and image immediately using a confocal microscope.
-
Quantify the number and intensity of intracellular fluorescent puncta, which represent endocytic vesicles.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell culture (Arabidopsis PSB-D cells or other)
-
Lysis buffer
-
This compound
-
DMSO (vehicle control)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Protocol:
-
Harvest cells and prepare a cell lysate.
-
Aliquot the lysate into separate tubes. Treat the aliquots with either this compound (e.g., 250 µM) or DMSO for 30 minutes at room temperature.
-
Heat the treated lysates to a range of temperatures (e.g., 30°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of CHC upon binding.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is another method to confirm drug-target interaction. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Materials:
-
Cell culture (Arabidopsis PSB-D cells or other)
-
Lysis buffer
-
This compound
-
DMSO (vehicle control)
-
Pronase (or other suitable protease)
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Protocol:
-
Prepare a cell lysate.
-
Treat aliquots of the lysate with this compound (e.g., 250 µM) or DMSO for 30 minutes at room temperature.
-
Add varying concentrations of pronase to the treated lysates and incubate for a set time (e.g., 30 minutes) at room temperature to allow for protein digestion.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CHC antibody.
-
A higher amount of full-length CHC in the this compound-treated samples compared to the DMSO control at a given pronase concentration indicates that this compound binding protects CHC from degradation.
Conclusion
This compound has emerged as a valuable and specific tool for the investigation of clathrin-mediated endocytosis. Its ability to inhibit CHC function without the confounding side effects of its parent compound, ES9, allows for more precise dissection of the roles of CME in various cellular processes. The quantitative data, signaling pathway information, and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in cell biology, drug discovery, and related fields, ultimately contributing to a deeper understanding of the complex world of membrane trafficking.
References
Methodological & Application
Application Notes and Protocols for ES9-17 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES9-17 is a cell-permeable small molecule that serves as a potent and specific inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It is an analog of endosidin9 (ES9) but lacks the protonophore activity, making it a more specific tool for studying CME.[2] this compound functions by directly targeting the clathrin heavy chain (CHC), a key structural component of the clathrin coat required for the formation of clathrin-coated pits and vesicles.[1][2] In HeLa cells, this compound has been demonstrated to effectively inhibit the uptake of transferrin, a process known to be dependent on CME.[1][2] These application notes provide detailed protocols for utilizing this compound to study CME in HeLa cells, including methods for assessing its impact on transferrin uptake and cell viability.
Data Presentation
Quantitative Summary of this compound Effects in HeLa Cells
| Parameter | Value | Cell Line | Notes |
| Target | Clathrin Heavy Chain (CHC) | Human (HeLa) | This compound directly binds to CHC, inhibiting its function.[1][2] |
| Process Inhibited | Clathrin-Mediated Endocytosis (CME) | Human (HeLa) | Inhibition of CHC function disrupts the formation of clathrin-coated vesicles.[1][2] |
| EC50 for Transferrin Uptake Inhibition | 17.2 µM | HeLa | This concentration produces a half-maximal inhibition of transferrin uptake. |
| Recommended Working Concentration | 30 µM | HeLa | At this concentration, a significant reduction in transferrin uptake is observed after 30 minutes of treatment.[2] |
| Effect on Cell Viability | Non-toxic at effective concentrations | HeLa | A cell proliferation assay confirmed that the inhibition of transferrin uptake by this compound is not due to cytotoxicity.[2] |
Experimental Protocols
1. HeLa Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining HeLa cells to ensure their health and suitability for experimental use.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.
2. Transferrin Uptake Assay using Fluorescence Microscopy
This protocol details the procedure for visualizing and quantifying the inhibition of fluorescently-labeled transferrin uptake in HeLa cells treated with this compound.
Materials:
-
HeLa cells seeded on glass coverslips in a 24-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free DMEM
-
Bovine Serum Albumin (BSA)
-
Alexa Fluor™ 594-conjugated Transferrin (or other suitable fluorescent conjugate)
-
Paraformaldehyde (PFA), 4% in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells twice with warm serum-free DMEM. Incubate the cells in serum-free DMEM containing 0.5% BSA for 30 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Prepare a working solution of this compound in serum-free DMEM. A final concentration of 30 µM is recommended. As a control, prepare a vehicle-only (e.g., 0.3% DMSO) solution. Aspirate the starvation medium and add the this compound or vehicle solution to the respective wells. Incubate for 30 minutes at 37°C.
-
Transferrin Uptake: Add Alexa Fluor™ 594-conjugated transferrin to each well at a final concentration of 25 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.
-
Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells twice with PBS. Stain the nuclei by incubating with DAPI solution for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of both the transferrin and DAPI channels. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between this compound-treated and control cells.
3. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound on HeLa cells.[4][5][6]
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with vehicle control and untreated cells. Incubate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
Visualizations
Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on transferrin uptake in HeLa cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8.1. MTT cell viability assay [bio-protocol.org]
- 5. rsc.org [rsc.org]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for ES9-17 in Arabidopsis Root Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES9-17 is a chemical inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process in eukaryotes, including plants.[1][2][3] It is an analog of endosidin9 (ES9) but has been chemically improved to lack the undesirable protonophore side effects of the parent compound while retaining its ability to target the clathrin heavy chain (CHC).[4][5] By inhibiting CHC function, this compound effectively blocks the internalization of plasma membrane proteins and molecules from the extracellular environment.[1][2] In the model plant Arabidopsis thaliana, this compound has been shown to inhibit root growth, making it a valuable tool for studying the role of CME in plant development, nutrient uptake, and responses to environmental stimuli.[1][2]
These application notes provide a detailed protocol for utilizing this compound in Arabidopsis thaliana root growth assays to quantitatively assess the impact of CME inhibition on root development.
Mechanism of Action
This compound specifically targets the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits at the plasma membrane.[3][4][5] By binding to CHC, this compound disrupts the assembly of these pits, thereby inhibiting the endocytosis of cargo proteins and other molecules. This disruption of CME has been demonstrated to affect various physiological processes in plants, including hormone signaling and pathogen defense.[6][7] The inhibition of FM4-64 uptake, a lipophilic styryl dye commonly used as an endocytic tracer, is a hallmark of this compound activity, with an EC50 of 13 μM in Arabidopsis root epidermal cells.[1][4][8]
Experimental Protocols
This protocol details the steps for conducting an Arabidopsis thaliana root growth assay to evaluate the effects of this compound.
Materials
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound (CAS 55854-43-8)
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) basal medium powder
-
Sucrose
-
MES monohydrate buffer
-
Potassium hydroxide (KOH)
-
Phytagel or Agar
-
Sterile square petri dishes (12 x 12 cm)
-
Sterile distilled water
-
50% household bleach solution
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
-
Scanner for imaging plates
-
Image analysis software (e.g., ImageJ)
Methods
1. Preparation of Stock Solutions and Media
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
1/2 MS Growth Medium:
-
For 1 liter of medium, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES monohydrate in 800 mL of distilled water.[9]
-
Adjust the pH to 5.8 using KOH.[9]
-
Add distilled water to a final volume of 1 liter.
-
Add 10 g of agar or phytagel and mix well.[9]
-
Autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C in a laminar flow hood.
-
-
Treatment Plates:
-
To the cooled 1/2 MS medium, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM). A concentration of 30 µM has been shown to cause a substantial reduction in endocytosis.[4]
-
For the control plates, add an equivalent volume of DMSO.
-
Pour approximately 40-50 mL of the medium into each sterile square petri dish.[9]
-
Allow the plates to solidify in the laminar flow hood.
-
2. Seed Sterilization and Germination
-
Surface sterilize Arabidopsis seeds by washing them in 50% household bleach for 10 minutes.[9]
-
Rinse the seeds 5-10 times with sterile distilled water.[9]
-
Resuspend the seeds in a sterile 0.1% agar solution and store them at 4°C for 2-3 days for stratification to ensure uniform germination.[9][10]
-
In a laminar flow hood, evenly sow the stratified seeds on 1/2 MS agar plates without any treatment.
-
Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.[11]
3. Seedling Transfer and Treatment
-
After 4-5 days of germination, select healthy seedlings with a primary root length of approximately 1 cm.[4][12]
-
Carefully transfer the selected seedlings to the treatment plates containing different concentrations of this compound and the DMSO control plates. Arrange the seedlings in a row at the top of the plate.
-
Seal the plates and return them to the growth chamber, placing them vertically.
4. Data Acquisition and Analysis
-
After 2 days of treatment, scan the plates at a high resolution (e.g., 300 dpi).[4]
-
Measure the primary root length from the root-shoot junction to the root tip using image analysis software like ImageJ.
-
Calculate the root growth inhibition for each concentration of this compound relative to the DMSO control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Data Presentation
Quantitative data from the root growth assay can be summarized in tables for clear comparison.
Table 1: Effect of this compound on Primary Root Length of Arabidopsis thaliana
| Treatment | Concentration (µM) | Mean Primary Root Length (cm) ± SD (n=20) | Root Growth Inhibition (%) | p-value (vs. Control) |
| Control (DMSO) | 0 | 3.5 ± 0.4 | 0 | - |
| This compound | 10 | 2.8 ± 0.3 | 20.0 | <0.05 |
| This compound | 20 | 2.1 ± 0.5 | 40.0 | <0.01 |
| This compound | 30 | 1.5 ± 0.2 | 57.1 | <0.001 |
Table 2: Summary of Key Parameters for this compound in Arabidopsis
| Parameter | Value | Reference |
| Target | Clathrin Heavy Chain (CHC) | [1][3] |
| EC50 (FM4-64 uptake) | 13 µM | [1][4] |
| Effective Concentration for Cellular Analysis | 30 µM | [4] |
| Solvent | DMSO | [2] |
| Storage | -20°C | [2] |
Conclusion
This compound is a potent and specific inhibitor of clathrin-mediated endocytosis in Arabidopsis thaliana. The provided protocol offers a robust framework for investigating the dose-dependent effects of this compound on root growth. This assay can be adapted to study the role of CME in various aspects of plant biology, including nutrient sensing, hormone transport, and stress responses, making this compound a valuable tool for both basic research and potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 9. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ES9-17 in Clathrin-Mediated Endocytosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ES9-17, a potent and specific inhibitor of Clathrin-Mediated Endocytosis (CME). This compound is an analog of Endosidin9 (ES9) that has been chemically improved to eliminate the undesirable protonophoric side effects of the parent compound while retaining its inhibitory effect on the clathrin heavy chain (CHC).[1][2] This makes this compound a valuable tool for studying the intricate processes of CME in various biological systems, from plant to mammalian cells.[1][3]
This compound functions by binding to the N-terminal domain of the CHC, thereby disrupting the formation of clathrin-coated pits and subsequent vesicle budding.[4] This specific mode of action allows for the targeted investigation of CME-dependent cellular processes without the confounding effects of cytoplasmic acidification associated with its predecessor, ES9.[3]
Data Presentation
The optimal concentration of this compound for effective CME inhibition varies depending on the cell type and the specific experimental endpoint. Below is a summary of reported effective concentrations in different model systems.
Table 1: Effective Concentrations of this compound for CME Inhibition
| Model System | Assay | Effective Concentration (EC50) | Notes |
| Arabidopsis thaliana root epidermal cells | FM4-64 Uptake Inhibition | 13 µM[3][5][6] | A concentration of 30 µM is often used to ensure substantial endocytosis reduction.[3] |
| Human HeLa Cells | Transferrin Uptake Inhibition | 17.2 µM[7] | A 30 µM concentration has been shown to reduce transferrin uptake.[3][6][8] |
Table 2: Recommended Working Concentrations for Key Experiments
| Cell Type | Application | Recommended Concentration | Incubation Time |
| Arabidopsis thaliana seedlings | Inhibition of CME-mediated cargo uptake (e.g., BRI1-GFP, PEPR1-GFP) | 30 µM[3][9] | 30 minutes[3][9] |
| Human HeLa Cells | Inhibition of transferrin uptake | 30 µM[3][6][8] | 30 minutes[3][6][8] |
| Rice Cells (Oryza sativa) | Blocking internalization of fungal effectors | Not specified, but effective | --- |
Signaling Pathway and Mechanism of Action
This compound directly targets the clathrin heavy chain, a key structural component of the clathrin triskelion. By binding to the N-terminal domain, this compound interferes with the protein-protein interactions necessary for the assembly of the clathrin lattice at the plasma membrane, thus inhibiting the formation of clathrin-coated pits and the subsequent internalization of cargo.
Caption: Mechanism of this compound inhibition of clathrin-mediated endocytosis.
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells
This protocol details the steps to measure the inhibitory effect of this compound on the endocytosis of transferrin, a classic marker for CME.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Alexa Fluor-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Starvation: Wash the cells twice with PBS and incubate in serum-free DMEM for 30-60 minutes at 37°C and 5% CO2 to upregulate transferrin receptor expression.[10]
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free DMEM. A final concentration of 30 µM is recommended for significant inhibition.[3][6][8] A DMSO-only control should be run in parallel. Replace the starvation medium with the this compound or control medium and incubate for 30 minutes at 37°C.[3][6][8]
-
Transferrin Uptake: Add Alexa Fluor-conjugated transferrin (typically 10-25 µg/mL) to each well and incubate for 1-15 minutes at 37°C.[10] The short incubation time is critical to specifically measure endocytosis rather than subsequent trafficking steps.
-
Stopping Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI by incubating with Hoechst solution for 10 minutes.[10] Wash three more times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.[10]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the transferrin conjugate using image analysis software like ImageJ. Compare the fluorescence intensity between control and this compound-treated cells to determine the percentage of inhibition.
Caption: Experimental workflow for the transferrin uptake inhibition assay.
Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells
This protocol is used to visualize the effect of this compound on general endocytic trafficking from the plasma membrane in plant cells using the lipophilic styryl dye FM4-64.
Materials:
-
5-7 day old Arabidopsis thaliana seedlings
-
Liquid 1/2 Murashige and Skoog (MS) medium
-
This compound (stock solution in DMSO)
-
FM4-64 dye
-
Confocal microscope
Procedure:
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on 1/2 MS agar plates.
-
Inhibitor Treatment: Transfer seedlings into a multi-well plate containing liquid 1/2 MS medium with either this compound (e.g., 30 µM) or an equivalent concentration of DMSO (control) for 30 minutes.[3]
-
Dye Staining: Add FM4-64 to a final concentration of 2-10 µM and co-incubate for an additional 5-10 minutes.
-
Wash: Gently wash the seedlings with liquid 1/2 MS medium to remove excess dye from the cell wall.
-
Imaging: Mount the seedlings in a small volume of liquid 1/2 MS medium on a microscope slide. Immediately image the root epidermal cells using a confocal microscope.
-
Analysis: In control cells, FM4-64 will initially label the plasma membrane and then be internalized into endosomal compartments over time. In this compound-treated cells, the internalization of FM4-64 will be significantly reduced, with the fluorescence remaining predominantly at the plasma membrane.
Note on Reversibility: The inhibitory effect of this compound on CME has been shown to be reversible. A washout period of 120 minutes with control medium can restore FM4-64 uptake.[3]
By following these protocols and considering the provided concentration data, researchers can effectively utilize this compound as a specific inhibitor to dissect the roles of clathrin-mediated endocytosis in their experimental systems.
References
- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications | MDPI [mdpi.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
Application Notes and Protocols for ES9-17 Treatment in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ES9-17, a potent and specific inhibitor of clathrin-mediated endocytosis (CME), for cellular analysis. The following sections detail the mechanism of action, recommended treatment parameters, and step-by-step protocols for key experimental assays.
Introduction to this compound
This compound is a chemical inhibitor that specifically targets the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1][2] By inhibiting CHC function, this compound effectively blocks CME, the primary pathway for the internalization of a wide range of extracellular molecules, membrane proteins, and pathogens. It is an analog of endosidin9 (ES9) but lacks the undesirable side effect of causing cytoplasmic acidification, making it a more specific tool for studying CME.[3]
Mechanism of Action
This compound disrupts the endocytic machinery by directly interfering with the function of the clathrin heavy chain. This prevents the assembly of clathrin triskelions into the characteristic polyhedral lattice of clathrin-coated pits, which is essential for the invagination of the plasma membrane and the subsequent scission of endocytic vesicles. The inhibition of CME leads to the accumulation of cargo receptors and other transmembrane proteins at the cell surface and prevents the uptake of extracellular ligands that rely on this pathway. In plant cells, inhibition of CME by this compound has been shown to cause an accumulation of the NADPH oxidase RBOHF at the plasma membrane, leading to an increase in reactive oxygen species (ROS).[4][5]
Data Presentation
The following tables summarize the recommended treatment conditions for this compound and its observed effects based on published literature.
Table 1: Summary of this compound Treatment Parameters and Effects
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Arabidopsis thaliana root epidermal cells | 13 µM (EC₅₀) | 30 min | Inhibition of FM4-64 uptake.[1][6] | [1][6] |
| Arabidopsis thaliana root epidermal cells | 30 µM | 30 min | Substantial reduction in FM4-64 uptake.[6][7] | [6][7] |
| Arabidopsis thaliana seedlings | 30 µM | 30 min | Increased residence lifetime of clathrin light chain 1 (CLC1) and CHC1 at the plasma membrane.[6] | [6] |
| HeLa cells | 30 µM | 30 min | Reduced uptake of transferrin.[1][6] | [1][6] |
| Arabidopsis thaliana PSB-D cell cultures | 30 µM | 30 min | No depletion of cellular ATP.[6] | [6] |
Table 2: Time-Course of this compound Effect Reversibility in Arabidopsis
| Time Point | Condition | FM4-64 Uptake | Reference |
| 0 min | 30 µM this compound Treatment | Inhibited | [6] |
| 30 min | 30 µM this compound Treatment | Inhibited | [6] |
| 120 min | Washout with control medium | Recovered | [6] |
Experimental Protocols
Protocol 1: Inhibition of FM4-64 Uptake in Arabidopsis thaliana Root Cells
This protocol details the procedure to visualize the inhibition of endocytosis in Arabidopsis roots using the lipophilic styryl dye FM4-64.
Materials:
-
Arabidopsis thaliana seeds
-
½ Murashige and Skoog (MS) agar plates
-
Liquid ½ MS medium
-
This compound (stock solution in DMSO)
-
FM4-64 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Seedling Growth: Sterilize and sow Arabidopsis thaliana seeds on ½ MS agar plates. Grow the plates vertically in a growth chamber for 5 days to allow for root growth along the surface of the agar.
-
Preparation of Treatment Solutions: Prepare working solutions of 30 µM this compound and a corresponding concentration of DMSO (e.g., 0.1%) in liquid ½ MS medium.
-
Pre-treatment: Carefully transfer seedlings into a multi-well plate containing the this compound or DMSO control solutions. Incubate for 30 minutes at room temperature.
-
Staining: Add FM4-64 to each well to a final concentration of 2 µM. Incubate for an additional 30 minutes.[8]
-
Washing and Mounting: Briefly rinse the seedlings in liquid ½ MS medium to remove excess FM4-64. Mount the seedlings in a drop of liquid ½ MS on a microscope slide and gently place a coverslip over them.
-
Imaging: Immediately visualize the root epidermal cells using a confocal microscope. Use an excitation wavelength of ~515 nm and detect emission between 600-650 nm for FM4-64.
-
Analysis: Quantify the internalized FM4-64 fluorescence in the cytoplasm and compare it to the fluorescence at the plasma membrane. A significant reduction in the intracellular to plasma membrane fluorescence ratio in this compound treated seedlings compared to the control indicates inhibition of endocytosis.
Protocol 2: Inhibition of Transferrin Uptake in HeLa Cells
This protocol describes how to measure the inhibition of CME in a mammalian cell line, HeLa, by assessing the uptake of fluorescently labeled transferrin.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Fluorescently labeled human transferrin (e.g., Alexa Fluor 647 conjugate)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Coverslips and multi-well plates
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed HeLa cells on sterile coverslips in a multi-well plate and culture in DMEM with 10% FBS until they reach 60-70% confluency.
-
Starvation: Wash the cells with PBS and replace the culture medium with serum-free DMEM. Incubate for 30-60 minutes at 37°C to deplete transferrin from the serum.[9][10]
-
Pre-treatment: Treat the cells with 30 µM this compound or a DMSO control in serum-free DMEM for 30 minutes at 37°C.
-
Transferrin Incubation: Add the fluorescently labeled transferrin (e.g., 10-25 µg/mL) to the cells and incubate for 1-15 minutes at 37°C.[10][11] Shorter incubation times (1-5 minutes) will primarily label early endosomes.
-
Washing: To stop the uptake, quickly wash the cells three times with ice-cold PBS. This will also help to remove transferrin that is bound to the cell surface but not internalized.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Permeabilization (Optional): If co-staining for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the intracellular fluorescence intensity of the labeled transferrin. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of CME.
Protocol 3: Cell Viability Assessment
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. A simple colorimetric assay like the MTT assay can be used to assess cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 30 minutes, 2 hours, 24 hours).
-
MTT Incubation: After treatment, remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL). Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in viability would indicate cytotoxicity at the tested concentrations and durations. Published data suggests that 30 µM this compound is not cytotoxic after a 30-minute treatment.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clathrin-Mediated Endocytosis Regulates Root Endodermal Suberization via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clathrin-mediated endocytosis regulates root endodermal suberization via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 11. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for Preparing ES9-17 Stock Solution for In Vitro Studies
Introduction
ES9-17 is a chemical inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process in eukaryotic cells for the internalization of plasma membrane proteins and extracellular molecules.[1][2][3] As an analog of Endosidin9 (ES9), this compound specifically targets the clathrin heavy chain (CHC), thereby disrupting the formation of clathrin-coated pits and vesicles.[1][3][4] Unlike its parent compound, this compound does not exhibit protonophore activity, making it a more specific tool for studying CME.[4][5] These characteristics make this compound a valuable small molecule for investigating the role of clathrin-mediated processes in various cellular functions and for drug development professionals exploring pathways dependent on endocytosis. This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro studies.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55854-43-8 | [1][2][6][7][8] |
| Molecular Formula | C₁₀H₈BrNO₂S₂ | [1][6][7] |
| Molecular Weight | 318.2 g/mol | [1][6][7] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO (up to 125 mg/mL) | [1][2] |
| Purity | >98% | [6] |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [6] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound solid powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.182 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 3.182 mg, add 1 mL of DMSO.
-
Solubilization: To aid dissolution, vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for a short period.[1][2] Gentle warming to 37°C can also be applied to increase solubility.[1]
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
2. Example Protocol: Inhibition of Transferrin Uptake in HeLa Cells
This protocol provides an example of how the this compound stock solution can be used to study its inhibitory effects on clathrin-mediated endocytosis in a mammalian cell line. This compound has been shown to reduce the uptake of transferrin in HeLa cells.[1][4][8]
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A typical working concentration for this compound is in the range of 10-30 µM.[1][4] Remember to prepare a vehicle control using the same concentration of DMSO without the compound.
-
Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control. Incubate the cells for a specified pre-treatment time (e.g., 30 minutes).[1][4]
-
Transferrin Uptake: Add the fluorescently labeled transferrin to the medium and incubate for the desired uptake period (e.g., 15-30 minutes).
-
Washing: After incubation, remove the medium and wash the cells several times with ice-cold PBS to remove non-internalized transferrin.
-
Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Imaging and Analysis: After washing away the fixative, the cells can be imaged using a fluorescence microscope to visualize the internalized transferrin. Alternatively, the fluorescence intensity can be quantified using a plate reader. A reduction in fluorescence in the this compound treated cells compared to the control indicates inhibition of transferrin uptake.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: Inhibition of Clathrin-Mediated Endocytosis by this compound
Caption: this compound inhibits clathrin-mediated endocytosis by targeting the Clathrin Heavy Chain (CHC).
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 8. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Live-Cell Imaging with ES9-17 to Track Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] As an analog of Endosidin9 (ES9), this compound targets the clathrin heavy chain (CHC), a key structural component of the clathrin coat required for the formation of endocytic vesicles.[1][2][4] A significant advantage of this compound over its predecessor, ES9, is its lack of protonophoric activity, meaning it does not disrupt cytoplasmic pH, ensuring more specific inhibition of CME without confounding cellular stress responses.[4] These characteristics make this compound an invaluable tool for the acute and reversible inhibition of CME, enabling detailed investigation of its role in various cellular processes, including receptor trafficking, nutrient uptake, and pathogen entry.
This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging experiments to track and quantify the dynamics of endocytosis.
Mechanism of Action
This compound directly binds to the clathrin heavy chain (CHC), interfering with its function.[1][2] This inhibition prevents the proper assembly and maturation of clathrin-coated pits at the plasma membrane, effectively halting the internalization of cargo that relies on this pathway.
// Pathway connections Cargo -> Receptor [label="binds"]; Receptor -> AP2 [label="recruits"]; AP2 -> Clathrin [label="recruits"]; Clathrin -> CCP [label="assembles into"]; CCP -> CCV_forming [label="invaginates"]; CCV_forming -> Dynamin [label="recruits"]; Dynamin -> CCV_uncoating [label="pinches off"]; CCV_uncoating -> Endosome [label="traffics to"];
// Inhibition ES9_17 -> Clathrin [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nfunction"];
{rank=same; Cargo; Receptor;} }
Caption: Experimental workflow for tracking endocytosis in mammalian cells with this compound.
Protocol 2: Monitoring Clathrin-Coated Pit Dynamics in Plant Cells (e.g., Arabidopsis thaliana)
This protocol is designed to visualize the effect of this compound on the dynamics of clathrin-coated pits at the plasma membrane using a genetically encoded fluorescent clathrin marker.
Materials:
-
Arabidopsis thaliana seedlings expressing a fluorescently tagged clathrin light chain (e.g., CLC1-GFP).
-
Growth medium (e.g., ½ MS agar plates).
-
Liquid growth medium (½ MS).
-
This compound (stock solution in DMSO).
-
Confocal microscope suitable for plant imaging (e.g., with a vertical stage).
Procedure:
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing CLC1-GFP on ½ MS agar plates for 5-7 days.
-
Mounting: Gently transfer a seedling to a microscope slide with a small drop of liquid ½ MS medium. Cover with a coverslip.
-
Baseline Imaging: Locate the root epidermal cells and acquire a time-lapse series of the plasma membrane to observe the dynamics of CLC1-GFP-labeled pits before treatment.
-
Microscope Settings: Use a high-magnification water-immersion objective.
-
Acquisition: Acquire images every 1-2 seconds for 2-5 minutes.
-
-
Treatment: Prepare a 30 µM solution of this compound in liquid ½ MS. [4]Perfuse this solution under the coverslip. Include a DMSO control.
-
Post-treatment Imaging: After a 30-minute incubation with this compound, acquire another time-lapse series of the same region or a similar region of the root.
-
References
Application Note: High-Throughput Screening for Clathrin-Mediated Endocytosis Inhibitors using an FM4-64 Uptake Assay with ES9-17 as a Control
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a fluorescence-based assay to screen for and characterize inhibitors of clathrin-mediated endocytosis (CME). The assay utilizes the styryl dye FM4-64 as a tracer for endocytosis and the known CME inhibitor, ES9-17, as a positive control.
Introduction
Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide range of molecules from the cell surface, playing a critical role in nutrient uptake, signal transduction, and synaptic vesicle recycling. Dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.
The FM4-64 uptake inhibition assay is a robust and quantifiable method to identify and characterize compounds that interfere with CME. FM4-64 is a lipophilic fluorescent dye that reversibly stains the plasma membrane. Upon endocytosis, the dye is internalized along with the invaginating membrane, leading to the accumulation of fluorescence within intracellular vesicles. By measuring the intracellular fluorescence, the rate of endocytosis can be quantified.
This compound is a specific and non-protonophoric inhibitor of clathrin heavy chain (CHC) function, a key component of the CME machinery.[1][2] It serves as an excellent positive control in this assay, allowing for the validation of the assay setup and the normalization of results. This compound has been shown to effectively inhibit the uptake of FM4-64 in a dose-dependent manner.[1][3]
This application note provides a detailed protocol for performing the FM4-64 uptake inhibition assay in a high-throughput format, suitable for screening compound libraries.
Data Presentation
Table 1: Inhibitory Activity of this compound on FM4-64 Uptake
| Compound | Target | Cell Type | EC50 (µM) | Reference |
| This compound | Clathrin Heavy Chain (CHC) | Arabidopsis thaliana root epidermal cells | 13 | [1][4] |
| This compound | Clathrin Heavy Chain (CHC) | HeLa cells | 17.2 (for transferrin uptake) | [2] |
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Stock Concentration | Working Concentration | Notes |
| This compound | 10-50 mM in DMSO | 1-100 µM | A concentration of 30 µM is recommended for achieving substantial inhibition.[3] |
| FM4-64 | 1-15 mM in DMSO | 1.5-5 µM | The final concentration may need to be optimized depending on the cell type and imaging system.[5][6] |
| Test Compounds | 10-50 mM in DMSO | Varies | Typically screened at a single high concentration (e.g., 10 or 20 µM) for primary screening. |
Experimental Protocols
Materials and Reagents
-
Cells (e.g., HeLa, HEK293, or other suitable cell line)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (positive control inhibitor)
-
FM4-64 dye
-
Dimethyl Sulfoxide (DMSO, sterile)
-
96-well or 384-well clear-bottom imaging plates
-
Automated fluorescence microscope or high-content imaging system
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 5. Endocytosis Detection in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
Application of ES9-17 in Studying Receptor-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It functions by directly targeting the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits and vesicles.[2][4] Unlike its parent compound, ES9, this compound is a non-protonophoric inhibitor, meaning it does not disrupt cellular pH, making it a more specific tool for studying CME.[5][6] This document provides detailed application notes and protocols for utilizing this compound in the investigation of receptor-mediated endocytosis.
Mechanism of Action
This compound inhibits clathrin-mediated endocytosis by binding to the clathrin heavy chain.[2][3] This interaction prevents the proper assembly and function of clathrin-coated pits, which are essential for the internalization of a wide variety of cargo, including cell surface receptors, nutrients, and pathogens. The inhibition of CME by this compound has been demonstrated in both plant and mammalian cells.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro and In Cellulo Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| EC50 for FM4-64 uptake inhibition | Arabidopsis thaliana | 13 µM | [1][5][7] |
| EC50 for Transferrin uptake inhibition | HeLa cells | 17.2 µM | [2] |
| EC50 for CHC binding (ITDRF CETSA) | Arabidopsis thaliana | 123 ± 1.13 µM | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H8BrNO2S2 | [5] |
| Molecular Weight | 318.21 g/mol | [5] |
| CAS Number | 55854-43-8 | [5] |
| Solubility | DMSO: 125 mg/mL (392.82 mM) | [1][9] |
| Storage | Store at 2°C - 8°C | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the clathrin-mediated endocytosis pathway and a general experimental workflow for studying its inhibition by this compound.
Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Studying CME Inhibition.
Experimental Protocols
Protocol 1: Transferrin Uptake Assay in HeLa Cells
This protocol is adapted for the use of this compound to study the inhibition of transferrin uptake, a classic marker for clathrin-mediated endocytosis, in HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Bovine Serum Albumin (BSA)
-
This compound (stock solution in DMSO)
-
Alexa Fluor-conjugated Transferrin (Tfn-AF)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells twice with warm PBS and then incubate in serum-free DMEM for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free DMEM. A typical final concentration to achieve significant inhibition is 30 µM.[1][9] For the control, prepare a similar solution with the same concentration of DMSO. Aspirate the starvation medium and add the this compound or DMSO-containing medium to the cells. Incubate for 30 minutes at 37°C.
-
Transferrin Uptake: Add Tfn-AF to the wells to a final concentration of 25-50 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.
-
Washing: To remove non-internalized transferrin, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional): To remove any surface-bound transferrin, briefly wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes on ice, followed by two washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the intracellular fluorescence intensity of Tfn-AF in at least 50-100 cells per condition. The reduction in fluorescence in this compound-treated cells compared to the DMSO control indicates the inhibition of transferrin uptake.
Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Root Epidermal Cells
This protocol details the use of this compound to inhibit the uptake of the lipophilic styryl dye FM4-64, a marker for general endocytosis, in the root tips of Arabidopsis thaliana seedlings.
Materials:
-
5-7 day old Arabidopsis thaliana seedlings grown vertically on half-strength Murashige and Skoog (MS) agar plates.
-
Liquid half-strength MS medium
-
This compound (stock solution in DMSO)
-
FM4-64 (stock solution in DMSO)
-
Confocal microscope
Procedure:
-
Seedling Preparation: Gently transfer Arabidopsis seedlings from the agar plate to a multi-well plate containing liquid half-strength MS medium.
-
Inhibitor Treatment: Prepare a working solution of this compound in liquid MS medium. A final concentration of 30 µM is recommended for significant inhibition.[8] For the control, use a medium with an equivalent amount of DMSO. Incubate the seedlings in the this compound or DMSO solution for 30 minutes.
-
FM4-64 Staining: Add FM4-64 to the wells to a final concentration of 2-5 µM.
-
Uptake: Incubate the seedlings in the FM4-64 and inhibitor solution for 5-10 minutes on ice to allow the dye to label the plasma membrane, followed by a 30-60 minute incubation at room temperature to allow for internalization.
-
Washing: Gently transfer the seedlings to fresh liquid MS medium without FM4-64 and the inhibitor to wash away excess dye.
-
Mounting and Imaging: Mount the seedlings in a drop of liquid MS on a microscope slide. Immediately visualize the root epidermal cells using a confocal microscope.
-
Analysis: Acquire images of the root tips. Quantify the number and intensity of intracellular FM4-64-positive puncta (endosomes). A significant reduction in the number and intensity of these puncta in this compound-treated roots compared to the DMSO control indicates the inhibition of endocytosis.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. This protocol provides a general framework for assessing the engagement of this compound with the clathrin heavy chain.
Materials:
-
Cell culture (e.g., HeLa cells or Arabidopsis cell suspension culture)
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Apparatus for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-clathrin heavy chain antibody
Procedure:
-
Cell Treatment: Treat the cells with this compound (e.g., 100 µM) or DMSO as a control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the clathrin heavy chain.
-
Analysis: Quantify the band intensities for the clathrin heavy chain at each temperature for both this compound and DMSO-treated samples. Plot the relative amount of soluble CHC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the clathrin heavy chain.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Toxicity: While this compound is less toxic than its precursor ES9, it is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration for your specific cell type and experimental duration.
-
Reversibility: The inhibitory effect of this compound on CME has been shown to be reversible.[8] To test for reversibility, wash out the compound and monitor the recovery of endocytic activity over time.
-
Specificity: this compound is a specific inhibitor of clathrin-mediated endocytosis. However, as with any inhibitor, it is good practice to include appropriate controls and potentially use complementary approaches (e.g., siRNA-mediated knockdown of CHC) to confirm the specificity of the observed effects.
Conclusion
This compound is a valuable pharmacological tool for the acute and reversible inhibition of clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain and its non-protonophoric nature make it superior to other available inhibitors for dissecting the intricate processes of receptor-mediated endocytosis in a variety of biological systems. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 5. Protocol to measure uptake and recycling of Tf in HeLa cells – Barth Grant [barthgrant.com]
- 6. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 7. glpbio.com [glpbio.com]
- 8. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of ES9-17's Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative analysis of the inhibitory effects of ES9-17, a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME). This compound targets the clathrin heavy chain (CHC), thereby disrupting a fundamental process for the internalization of plasma membrane proteins and extracellular molecules in eukaryotic cells.[1][2][3] This document outlines detailed protocols for key experiments to quantify the inhibitory activity of this compound and presents the available quantitative data in a structured format for easy interpretation and comparison.
Introduction to this compound
This compound is an analog of endosidin9 (ES9) that has been chemically improved to eliminate the undesirable protonophore activity of the parent compound while retaining its ability to inhibit CME.[1][3] It serves as a valuable tool for studying the dynamics and physiological roles of clathrin-mediated processes in various biological systems, from plant cells to human cell lines.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in several key assays. The following tables summarize the available data.
Table 1: In Vitro and In-Cellular Efficacy of this compound
| Assay | Organism/Cell Line | Target/Process | Parameter | Value | Reference |
| FM4-64 Uptake Inhibition | Arabidopsis thaliana (root epidermal cells) | Clathrin-Mediated Endocytosis | EC50 | 13 µM | [1] |
| Transferrin Uptake Inhibition | Human HeLa Cells | Clathrin-Mediated Endocytosis | Effect | Reduction in uptake observed at 30 µM | [1][2] |
| Cellular Thermal Shift Assay (CETSA) | Arabidopsis thaliana (cell culture lysates) | Clathrin Heavy Chain (CHC) | EC50 | 123 ± 1.13 µM | [1] |
Table 2: Effects of this compound on Protein Trafficking in Arabidopsis thaliana
| Experiment | Protein Marker | Process Measured | Concentration of this compound | Observed Effect | Reference |
| Brefeldin A (BFA) Body Formation | BRI1-GFP | Recruitment to BFA body | 30 µM | Inhibition of recruitment | [1] |
| Pep1-induced Internalization | PEPR1-GFP | Endocytosis of the receptor | 30 µM | Inhibition of internalization | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the N-terminal domain (nTD) of the clathrin heavy chain (CHC).[5] This interaction interferes with the assembly of clathrin coats at the plasma membrane, a critical step in the formation of clathrin-coated pits and subsequent vesicle budding. The disruption of this process effectively blocks the internalization of a wide range of cargo proteins that rely on CME for cellular entry.
Caption: Clathrin-Mediated Endocytosis Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative analysis of this compound are provided below.
Protocol 1: FM4-64 Uptake Assay in Arabidopsis thaliana Roots
This protocol is used to quantify the inhibition of bulk endocytosis by this compound in the root epidermal cells of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
This compound (stock solution in DMSO)
-
FM4-64 dye (stock solution in water)
-
Half-strength Murashige and Skoog (MS) liquid medium
-
Confocal microscope
Procedure:
-
Prepare a working solution of this compound in half-strength MS medium at the desired concentrations (e.g., for a dose-response curve: 0, 1, 5, 10, 20, 50, 100 µM). Include a DMSO control.
-
Pre-treat the Arabidopsis seedlings by incubating them in the this compound working solutions or DMSO control for 30 minutes.
-
Add FM4-64 to each well to a final concentration of 2-4 µM.
-
Incubate the seedlings for a defined period (e.g., 30 minutes) to allow for dye uptake.
-
Wash the seedlings twice with half-strength MS medium to remove excess FM4-64 from the plasma membrane.
-
Mount the seedlings on a microscope slide in a drop of MS medium.
-
Image the root epidermal cells using a confocal microscope. Use appropriate laser lines and emission filters for FM4-64 (e.g., excitation at 515 nm, emission at >640 nm).
-
Quantitative Analysis: Measure the fluorescence intensity of intracellular puncta (endosomes) and the plasma membrane in a defined region of interest (ROI) for multiple cells per treatment condition. Calculate the ratio of intracellular to plasma membrane fluorescence. Plot the ratio against the concentration of this compound to determine the EC50 value.
Caption: Experimental workflow for the FM4-64 uptake assay.
Protocol 2: Transferrin Uptake Assay in HeLa Cells
This protocol is used to assess the inhibitory effect of this compound on receptor-mediated endocytosis in a human cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Alexa Fluor-conjugated Transferrin (Tf-488 or other fluorophore)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed HeLa cells on coverslips in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with serum-free DMEM.
-
Starve the cells in serum-free DMEM for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 30 µM) or DMSO control in serum-free DMEM for 30 minutes at 37°C.[1][2]
-
Add Alexa Fluor-conjugated transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Quantitative Analysis:
-
Microscopy: Capture images using a fluorescence microscope. Quantify the mean fluorescence intensity per cell for a large number of cells in each treatment group.
-
Flow Cytometry: Alternatively, after the uptake and wash steps, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Caption: Experimental workflow for the transferrin uptake assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to its target protein, clathrin heavy chain (CHC), in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Arabidopsis cell suspension culture or other suitable cells
-
This compound (stock solution in DMSO)
-
Lysis buffer
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Procedure:
-
Treat the cell culture with this compound (e.g., 250 µM) or DMSO control for a specified time (e.g., 30 minutes).[6]
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.
-
Quantitative Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble CHC as a function of temperature for both the this compound treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Protocol 4: Drug Affinity Responsive Target Stability (DARTS)
This protocol provides an alternative method to CETSA for validating the interaction between this compound and CHC. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Materials:
-
Cell lysate
-
This compound (stock solution in DMSO)
-
Protease (e.g., pronase or thermolysin)
-
SDS-PAGE and Western blotting reagents
-
Anti-CHC antibody
Procedure:
-
Prepare a cell lysate.
-
Incubate aliquots of the lysate with this compound (e.g., 250 µM) or DMSO control for a specified time.
-
Add a protease to each aliquot and incubate for a time that allows for partial digestion of the total protein content.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-CHC antibody.
-
Quantitative Analysis: Compare the amount of full-length CHC remaining in the this compound treated sample versus the control. Increased protection of CHC from proteolysis in the presence of this compound indicates a direct interaction.
Conclusion
This compound is a specific and potent inhibitor of clathrin-mediated endocytosis that can be used to probe the function of this essential cellular process. The protocols and data presented in these application notes provide a framework for the quantitative analysis of this compound's inhibitory effects and its interaction with its direct target, the clathrin heavy chain. These methods are applicable to a wide range of research areas, including plant biology, cell biology, and drug discovery.
References
- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ES9-17 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ES9-17 and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of Endosidin9 (ES9) and functions as an inhibitor of clathrin-mediated endocytosis (CME).[1] It acts by targeting the clathrin heavy chain (CHC), thereby disrupting a major pathway for the internalization of plasma membrane proteins and extracellular molecules in both plant and human cells.[1][2] This inhibition has been shown to affect processes such as the uptake of transferrin and the lipophilic styryl dye FM4-64.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[4][5] However, it is considered insoluble in water.[4][5] For optimal results, it is highly recommended to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][4]
Q3: Are there any specific storage recommendations for this compound solutions?
Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][3][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide for this compound Solubility
Issue: this compound is not fully dissolving in DMSO.
-
Solution 1: Use Ultrasonic Treatment. Many suppliers recommend the use of an ultrasonic bath to aid in the dissolution of this compound in DMSO.[1][3][6]
-
Solution 2: Gentle Warming. To further enhance solubility, the tube containing the this compound and solvent can be gently warmed to 37°C in conjunction with sonication.[6]
-
Solution 3: Ensure Solvent Quality. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can negatively affect the solubility of this compound.[1][4] Always use fresh, high-purity, anhydrous DMSO.
Issue: Precipitation is observed after diluting the DMSO stock solution in an aqueous buffer.
-
Solution: Due to its low aqueous solubility, this compound may precipitate when a concentrated DMSO stock is diluted into an aqueous medium. It is crucial to ensure that the final concentration of DMSO in the experimental medium is sufficient to maintain solubility, while also being tolerated by the cells or organism under investigation. If precipitation persists, consider using a lower final concentration of this compound or exploring alternative in vivo formulation strategies.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 392.82 | Ultrasonic treatment may be required.[1][3][6] |
| DMSO | 64 | 201.12 | Use of fresh DMSO is recommended as moisture can reduce solubility.[4][5] |
| Ethanol | 64 | 201.12 | |
| Water | Insoluble | Insoluble |
Experimental Protocols and Methodologies
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 318.21 g/mol ).
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, store the stock solution in aliquots at -20°C or -80°C.
In Vivo Formulation Examples:
-
Oral Administration: A homogenous suspension can be prepared by mixing this compound in a solution of carboxymethylcellulose sodium (CMC-NA). For a 5 mg/ml concentration, 5 mg of this compound can be added to 1 ml of CMC-NA solution and mixed thoroughly.[5]
-
Intravenous Injection: A clear solution for injection can be prepared using a co-solvent system. For example, a formulation could consist of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O. The solvents should be added to the compound sequentially and mixed well at each step.[5]
Visualizing the Mechanism of Action of this compound
The following diagrams illustrate the mechanism of this compound and a general workflow for its application in cell-based assays.
Caption: Mechanism of this compound inhibiting clathrin-mediated endocytosis.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. glpbio.com [glpbio.com]
potential off-target effects of ES9-17 in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ES9-17 in mammalian cells, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a chemical inhibitor of Clathrin-Mediated Endocytosis (CME). Its primary molecular target is the Clathrin Heavy Chain (CHC), a key protein in the formation of clathrin-coated pits. By binding to the N-terminal domain of CHC, this compound disrupts the endocytosis process.
Q2: How does this compound differ from its parent compound, ES9?
This compound is a chemically improved analog of Endosidin9 (ES9). The primary advantage of this compound is that it lacks the undesirable protonophore activity of ES9, which can cause cytoplasmic acidification. This makes this compound a more specific tool for studying CME without the confounding side effects of its predecessor.
Q3: Are there any known significant off-target effects of this compound in mammalian cells?
Current research indicates that this compound is a specific inhibitor of CHC. It was developed specifically to eliminate the main off-target effect of ES9 (protonophore activity). At effective concentrations (e.g., 30 µM), it has been shown not to deplete cellular ATP levels or cause cytoplasmic acidification. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered, especially at high concentrations or in sensitive cell lines.
Q4: What are the typical working concentrations for this compound in mammalian cell culture?
The effective concentration can vary by cell type and experimental goal. A common starting point is 30 µM. For example, treatment of HeLa cells with 30 µM this compound for 30 minutes has been shown to reduce the uptake of transferrin. The EC50 for transferrin uptake inhibition in HeLa cells has been reported as 17.2 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High Cell Death or Cytotoxicity | 1. Concentration of this compound is too high.2. Prolonged incubation time.3. Cell line is particularly sensitive to CME inhibition.4. Off-target toxicity (less likely based on current data). | 1. Perform a dose-response curve: Titrate this compound to find the lowest effective concentration.2. Optimize incubation time: Reduce the duration of exposure.3. Run a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, trypan blue) to confirm that the observed effect is not due to general toxicity. A cell proliferation assay confirmed that 30 µM this compound was not cytotoxic to HeLa cells during transferrin uptake experiments.4. Confirm ATP levels: At 30 µM, this compound has been shown not to deplete cellular ATP. Consider measuring ATP levels if toxicity is suspected. |
| No Inhibition of Endocytosis Observed | 1. This compound concentration is too low.2. Insufficient incubation time.3. The endocytic pathway of the cargo is not clathrin-mediated.4. Compound degradation. | 1. Increase this compound concentration: Based on your initial dose-response, try a higher concentration.2. Increase incubation time: Allow more time for the compound to take effect.3. Use a positive control: Confirm inhibition using a known CME cargo, such as transferrin in HeLa cells.4. Verify the pathway: Ensure your protein or process of interest is indeed dependent on clathrin-mediated endocytosis.5. Prepare fresh solutions: this compound should be dissolved in a suitable solvent like DMSO and stored properly. For stock solutions, it's recommended to store at -20°C for up to one month or -80°C for up to six months. |
| Unexpected Changes in Other Signaling Pathways | 1. Downstream effects of CME inhibition.2. Potential uncharacterized off-target effects. | 1. Consider the biological context: CME is crucial for the internalization and signaling of many cell surface receptors. Inhibiting this process will have widespread downstream consequences. The observed changes may be an indirect result of on-target CHC inhibition.2. Perform target engagement studies: Use methods like Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) to confirm that this compound is engaging with CHC in your experimental system.3. Consult literature: Research whether the affected pathway is known to be regulated by endocytosis. |
Quantitative Data Summary
| Parameter | Cell System | Value | Reference |
| EC50 (Transferrin Uptake Inhibition) | HeLa Cells | 17.2 µM | |
| EC50 (FM4-64 Uptake Inhibition) | Arabidopsis | 13 µM | |
| EC50 (CHC Target Engagement via CETSA) | Arabidopsis Cell Culture | 123 ± 1.13 µM | |
| Concentration for No ATP Depletion | Arabidopsis Cell Culture | 30 µM |
Key Experimental Protocols
Transferrin Uptake Assay for CME Inhibition
This protocol is a standard method to functionally assess the inhibition of clathrin-mediated endocytosis in mammalian cells.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Cell culture medium
-
This compound
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to desired confluency.
-
Starve cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.
-
Pre-treat cells with various concentrations of this compound (e.g., 0-50 µM) or a DMSO vehicle control for 30 minutes.
-
Add fluorescently-labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
To stop uptake and remove surface-bound transferrin, wash cells with ice-cold acidic buffer (e.g., glycine acid wash, pH 2.5) or PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Analyze the internalized fluorescence. This can be quantified using a microplate reader or visualized and quantified using a fluorescence microscope.
-
A reduction in intracellular fluorescence in this compound-treated cells compared to the control indicates CME inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a ligand (this compound) to its target protein (CHC) within intact cells or cell lysates.
Materials:
-
Mammalian cells
-
PBS with protease inhibitors
-
This compound and DMSO vehicle
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western Blotting reagents
-
Anti-CHC antibody
-
Anti-Tubulin or other non-target protein antibody (as a control)
Procedure:
-
Treat intact cells or cell lysates with this compound (e.g., 250 µM) or DMSO for 30 minutes.
-
Aliquot the samples and heat them across a range of temperatures (e.g., 30-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells (if treated intact) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western Blotting.
-
Probe the blot with an anti-CHC antibody to detect the amount of soluble CHC at each temperature.
-
A successful ligand-target interaction will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control.
-
Probe for a non-target protein (like tubulin) as a negative control; its melting curve should not shift.
Visualizations
Caption: Inhibition of the Clathrin Heavy Chain (CHC) by this compound disrupts the assembly of clathrin coats.
Caption: A workflow for diagnosing unexpected results when using this compound in cell-based assays.
Caption: this compound was developed from ES9 to retain on-target CHC inhibition while eliminating off-target effects.
minimizing cytotoxicity of ES9-17 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of ES9-17 in long-term experiments.
Troubleshooting Guide
Issue: Observed Cytotoxicity or Cell Death in Long-Term Experiments
When utilizing this compound for extended periods, it is crucial to mitigate potential cytotoxic effects to ensure the validity of your experimental results. Below is a step-by-step guide to troubleshoot and optimize your long-term experimental protocol.
1. Determine the Optimal Concentration with a Dose-Response Curve:
The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to identify the lowest concentration that achieves the desired level of clathrin-mediated endocytosis (CME) inhibition without causing significant cytotoxicity in your specific cell line.
-
Experimental Protocol: Dose-Response and Cytotoxicity Assay
-
Cell Plating: Plate cells at a density that will not lead to over-confluence during the planned experiment duration.
-
Compound Preparation: Prepare a series of this compound concentrations. A starting point based on published data is a range from 1 µM to 50 µM.[1][2] Remember to include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration representative of your planned long-term experiment (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a preferred method (e.g., MTT, PrestoBlue™, or trypan blue exclusion assay).
-
CME Inhibition Assessment: In parallel, assess the inhibition of CME. This can be done by measuring the uptake of a fluorescently labeled cargo known to be internalized via CME, such as transferrin or the styryl dye FM4-64.[1][2]
-
Data Analysis: Plot cell viability and CME inhibition against this compound concentration to determine the optimal concentration that balances efficacy and minimal cytotoxicity.
-
2. Implement Intermittent Dosing or Washout Periods:
Continuous exposure to an inhibitor is more likely to induce cytotoxicity in long-term settings. The inhibitory effect of this compound on CME has been shown to be reversible.[1] This characteristic allows for the implementation of intermittent dosing schedules.
-
Experimental Protocol: Intermittent Dosing Regimen
-
Initial Treatment: Treat cells with the pre-determined optimal concentration of this compound for a set period (e.g., 8, 12, or 24 hours).
-
Washout: Remove the medium containing this compound and wash the cells with fresh, pre-warmed medium.
-
Recovery Period: Incubate the cells in fresh medium without the inhibitor for a defined period to allow for the recovery of normal cellular functions. Studies have shown recovery of endocytosis after a 120-minute washout.[1]
-
Re-treatment: Re-introduce the this compound-containing medium.
-
Monitoring: Regularly monitor cell morphology and viability throughout the experiment.
-
3. Monitor Cellular Health and ATP Levels:
Long-term inhibition of a fundamental cellular process like endocytosis can have indirect effects on overall cellular health.
-
Recommendations for Monitoring:
-
Morphology: Regularly observe cell morphology under a microscope for any signs of stress, such as rounding, detachment, or blebbing.
-
ATP Levels: While short-term (30 min) exposure to 30 µM this compound has been shown not to deplete cellular ATP, it is advisable to monitor ATP levels in long-term experiments as a sensitive indicator of cellular metabolic health.[1][2]
-
4. Ensure Proper Storage and Handling of this compound:
The stability of the compound is critical for reproducible results.
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of clathrin-mediated endocytosis (CME).[1][2] It functions by targeting the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is an improved analog of ES9. Unlike its parent compound, this compound does not exhibit protonophore activity or cause cytoplasmic acidification.[1] At a concentration of 30 µM for 30 minutes, it has been shown not to deplete cellular ATP.[1][2]
Q3: What is a typical working concentration for this compound in short-term experiments?
A3: A concentration of 30 µM has been effectively used in short-term experiments (e.g., 30 minutes) in both plant (Arabidopsis) and human (HeLa) cells to inhibit CME.[1][2] The EC50 for the inhibition of FM4-64 uptake in Arabidopsis root epidermal cells is 13 µM.[1][2]
Q4: Is the effect of this compound reversible?
A4: Yes, the inhibition of CME by this compound has been demonstrated to be reversible. Recovery of FM4-64 uptake was observed after a 120-minute washout period in Arabidopsis root cells.[1] This reversibility is a key consideration for designing long-term experiments with reduced cytotoxicity.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to prepare a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| EC50 (FM4-64 uptake inhibition) | 13 µM | Arabidopsis root epidermal cells | [1],[2] |
| Effective Concentration (CME inhibition) | 30 µM (30 min) | HeLa cells, Arabidopsis | [1],[2] |
| Effect on Cellular ATP | No depletion | 30 µM (30 min) | [1],[2] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | N/A | [2] |
| Reversibility | Recovery after 120 min washout | Arabidopsis root cells | [1] |
Visualizations
Caption: Mechanism of this compound action on clathrin-mediated endocytosis.
Caption: Workflow for optimizing long-term experiments with this compound.
Caption: Troubleshooting logic for addressing this compound cytotoxicity.
References
Technical Support Center: ES9-17 Endocytosis Inhibition Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with ES9-17 in endocytosis inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: I'm not observing any inhibition of endocytosis with this compound. What are the most common reasons for this?
A1: Failure to observe endocytosis inhibition with this compound can stem from several factors, ranging from compound integrity to experimental design. Below is a checklist of the most common issues.
Troubleshooting Checklist
| Potential Cause | Recommended Action |
| Compound Inactivity | Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions before each experiment. |
| Suboptimal Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line and cargo. |
| Incorrect Incubation Time | Ensure pre-incubation with this compound is long enough to allow for target engagement before adding your cargo. A 30-minute pre-incubation is a common starting point.[1][2][3] |
| Alternative Endocytic Pathways | Your cargo may be internalized by multiple pathways. If clathrin-mediated endocytosis (CME) is not the primary route, the effect of this compound will be minimal. |
| Cell Health/Toxicity | High concentrations of inhibitors or solvents (like DMSO) can be toxic, leading to artifacts. Perform a cell viability assay to ensure the concentrations used are not cytotoxic.[3] |
| Experimental Controls | Lack of proper positive and negative controls makes it difficult to interpret results. Ensure you have untreated cells, vehicle-treated cells (DMSO), and ideally a positive control inhibitor. |
Q2: How can I be certain that my this compound compound is active and properly prepared?
A2: The activity of this compound is critically dependent on its proper storage, handling, and solubilization.
Compound Properties and Handling
| Property | Recommendation | Citations |
| Solubility | This compound is soluble in DMSO. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath. | [2][4][5] |
| Stock Solution Storage | Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][2][5] |
| Solid Powder Storage | Store the powder at -20°C for up to 12 months or at 4°C for up to 6 months. | [4] |
| Preparation | Prepare fresh working solutions from your stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is non-toxic to your cells. |
A simple workflow for preparing this compound is outlined in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
troubleshooting ES9-17 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ES9-17, a potent inhibitor of clathrin-mediated endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor of clathrin-mediated endocytosis (CME).[1][2][3][4] It functions by directly targeting and binding to the N-terminal domain of the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[5][6] This interaction prevents the proper assembly of clathrin coats, thereby inhibiting the internalization of cargo proteins and other molecules that rely on this pathway. This compound is an improved analog of the compound ES9, but it lacks the off-target protonophore activity of its parent molecule, meaning it does not disrupt cytoplasmic pH.[6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and efficacy of this compound. Variability in experimental results can often be traced back to improper handling.
| Storage Condition | Duration |
| Powder | |
| -20°C | 3 years[7] |
| 4°C | 2 years[7] |
| In solvent | |
| -80°C | 6 months[1][7] |
| -20°C | 1 month[1][7] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: How do I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[1] To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be necessary.[2]
Troubleshooting Guide
Issue 1: I am observing high variability in my experimental results with this compound.
High variability can stem from several factors. Below is a checklist to help you identify the potential source of the issue.
-
Inconsistent Stock Solution:
-
Question: Are you using a freshly prepared stock solution or one that has undergone multiple freeze-thaw cycles?
-
Recommendation: Prepare single-use aliquots of your this compound stock solution to ensure consistency.[2] Repeated freezing and thawing can lead to degradation of the compound.
-
-
Suboptimal Inhibitor Concentration:
-
Question: Have you performed a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions?
-
Recommendation: The effective concentration of this compound can vary between cell lines. It is crucial to titrate the inhibitor to find the lowest concentration that gives the desired inhibitory effect without causing cytotoxicity. For example, while 30 µM has been used effectively in HeLa cells and Arabidopsis seedlings, the EC50 for inhibiting FM4-64 uptake in Arabidopsis is 13 µM.[1][6]
-
-
Inadequate Incubation Time:
-
Question: Is your incubation time sufficient for the inhibitor to take effect?
-
Recommendation: A 30-minute pre-incubation with this compound has been shown to be effective in several studies.[1][6] However, the optimal time may vary depending on the cell type and the specific endocytic process being studied. Consider a time-course experiment to determine the ideal incubation period.
-
-
Cell Health and Confluency:
-
Question: Are your cells healthy and at a consistent confluency between experiments?
-
Recommendation: The efficiency of endocytosis can be influenced by cell health and density. Ensure that your cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.
-
Issue 2: I am not observing the expected inhibitory effect of this compound on endocytosis.
If this compound is not producing the expected inhibition, consider the following:
-
Incorrect Mechanism of Endocytosis:
-
Question: Are you certain that the internalization of your cargo of interest is primarily mediated by clathrin-dependent endocytosis?
-
Recommendation: this compound specifically inhibits clathrin-mediated endocytosis. If your protein or molecule of interest is internalized through a different pathway (e.g., caveolin-mediated endocytosis, macropinocytosis), this compound will not be effective. Use appropriate controls and markers to confirm the endocytic pathway.
-
-
Reversibility of Inhibition:
-
Question: Have you washed out the inhibitor before your measurement?
-
Recommendation: The inhibitory effect of this compound is reversible.[6] If the compound is removed from the medium, clathrin-mediated endocytosis can recover. Ensure that the inhibitor is present throughout the duration of the experiment where inhibition is required.
-
-
Compound Inactivity:
-
Question: Could your this compound stock have degraded?
-
Recommendation: If stored improperly or for an extended period beyond the recommended guidelines, this compound may lose its activity. If you suspect this is the case, use a fresh vial of the compound and prepare a new stock solution.
-
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells
This protocol is adapted from studies demonstrating the effect of this compound on clathrin-mediated endocytosis in mammalian cells.[1]
-
Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells in serum-free DMEM for 1 hour at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare a working solution of this compound in serum-free DMEM. A final concentration of 30 µM is a good starting point. As a control, prepare a vehicle-only (DMSO) solution.
-
Pre-incubation: Remove the medium from the cells and add the this compound or vehicle control solution. Incubate for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to each well at a final concentration of 25 µg/mL.
-
Incubation: Incubate the cells for an additional 15-30 minutes at 37°C to allow for transferrin internalization.
-
Washing: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides and visualize the internalized transferrin using fluorescence microscopy.
Visualizations
Caption: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
ES9-17 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical analog of Endosidin9 (ES9) that functions as an inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It acts by binding to the N-terminal domain of the clathrin heavy chain (CHC), thereby disrupting the formation of clathrin-coated pits and vesicles, which are essential for the internalization of various cargo proteins from the cell surface.[3][4] Unlike its parent compound ES9, this compound is a non-protonophoric inhibitor, meaning it does not cause cytoplasmic acidification, making it a more specific tool for studying CME.[3][5]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound vary depending on whether it is in solid form or dissolved in a solvent. For optimal stability, it is crucial to adhere to the specific storage guidelines provided by the supplier. A summary of recommended storage conditions is provided in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4][6][7] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO to the desired concentration, for instance, 10 mM.[2] For some applications requiring higher concentrations, solubility in DMSO can reach up to 125 mg/mL (392.82 mM), which may require gentle warming to 37°C and sonication to fully dissolve.[6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][6]
Q4: How long are this compound stock solutions stable?
A4: The stability of this compound stock solutions depends on the storage temperature. When stored at -20°C, the solution is typically stable for 1 to 6 months.[1][2][4][6] For longer-term storage, it is recommended to keep the stock solutions at -80°C, where they can be stable for up to one year.[1][4][6]
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Recommendations |
| Short-term | 0 - 4°C | Days to weeks | Keep dry and dark.[7] |
| Long-term | -20°C | Up to 3 years | Keep dry and dark.[4][7] |
| Long-term | 2 - 8°C | Not specified | Close container well.[8] |
Table 2: Storage Conditions for this compound Solutions in DMSO
| Temperature | Duration | Recommendations |
| -20°C | 1 to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2][4][6] |
| -80°C | 6 months to 1 year | Aliquot to avoid freeze-thaw cycles.[1][4][6] |
Troubleshooting Guide
Issue 1: I am observing inconsistent or no inhibition of endocytosis in my experiments.
-
Possible Cause 1: Improper storage of this compound.
-
Solution: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Refer to the stability tables above. Degradation of the compound can lead to loss of activity.
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 3: Incorrect final concentration in the assay.
-
Solution: The effective concentration of this compound can be cell-type dependent. The reported EC50 for inhibiting the uptake of the lipophilic styryl dye FM4-64 in Arabidopsis is 13 µM, and for transferrin uptake in HeLa cells is 17.2 µM.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Issue 2: I am observing cellular toxicity or off-target effects.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: While this compound is designed to be a specific inhibitor of clathrin heavy chain, very high concentrations may lead to off-target effects. Lower the concentration and perform a viability assay to ensure the working concentration is not causing significant cell death. This compound (30 µM; 30 min) has been shown not to deplete cellular ATP.[1][6]
-
-
Possible Cause 2: The parent compound ES9, which has protonophoric activity, was used by mistake.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to mix. If the compound does not fully dissolve, you can warm the solution to 37°C and sonicate for a short period.[6]
-
Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (1-6 months) or -80°C for long-term storage (up to 1 year).[1][2][4][6]
Visualizing Workflows and Pathways
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Signaling pathway of CME and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
addressing autofluorescence when imaging ES9-17 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address autofluorescence when imaging cells treated with ES9-17, a known inhibitor of clathrin-mediated endocytosis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It functions by targeting the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1][3][4] By inhibiting CHC, this compound effectively blocks the internalization of plasma membrane proteins and other extracellular molecules that rely on this pathway.[1][2] It is an analog of Endosidin9 (ES9) but has been improved to not act as a protonophore, meaning it does not disrupt cellular ATP levels or cause cytoplasmic acidification.[1][4][5]
Q2: Does this compound itself cause autofluorescence?
Currently, there is no direct evidence in the provided search results to suggest that this compound is inherently fluorescent or directly causes autofluorescence. However, drug treatments can sometimes induce cellular stress or metabolic changes that may lead to an increase in endogenous autofluorescence. For instance, some drugs can lead to the accumulation of autofluorescent molecules like NAD(P)H or lipofuscin.[6][7] Therefore, it is crucial to include proper controls in your experiment to determine the source of any observed autofluorescence.
Q3: What are the common sources of autofluorescence in cell imaging?
Autofluorescence in cell imaging can originate from various endogenous sources, including:
-
Metabolic coenzymes: NADH and flavins are naturally fluorescent and their levels can change with the metabolic state of the cell.[8][9]
-
Structural proteins: Collagen and elastin, particularly in tissue samples, can exhibit strong autofluorescence, primarily in the blue and green spectra.[10][11]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have a broad emission spectrum.[8][10]
-
Red blood cells: The heme group in red blood cells shows broad autofluorescence.[10][11]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[8][11] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[11]
-
Cell culture medium: Components like phenol red and riboflavin in the culture medium can be a source of background fluorescence.[12]
Q4: How can I determine if the signal I'm seeing is from my fluorescent probe or from autofluorescence?
To distinguish between the specific fluorescent signal and autofluorescence, you should always include the following controls in your experimental setup:
-
Unstained, untreated cells: This will reveal the basal level of autofluorescence in your cells.
-
Unstained, this compound treated cells: This will show if the this compound treatment itself increases the baseline autofluorescence.
-
Stained, untreated cells: This serves as your positive control for the specific fluorescent signal.
-
Isotype controls (for immunofluorescence): This helps to ensure that the observed signal is not due to non-specific binding of the antibody.[13]
By comparing the fluorescence intensity and spectral properties of these control groups with your experimental group (stained, this compound treated cells), you can determine the contribution of autofluorescence to your signal.[8]
Troubleshooting Guides
Issue: High background fluorescence in this compound treated cells.
High background fluorescence can obscure the specific signal from your fluorescent probes, making data interpretation difficult. Here are some troubleshooting steps to mitigate this issue, organized by experimental stage.
1. Pre-Imaging: Sample Preparation and Experimental Design
Proper sample preparation is the first and most critical step in reducing autofluorescence.
a. Choice of Fixative: Aldehyde fixatives are a common source of autofluorescence.[11] Consider the following alternatives or modifications:
-
Use fresh, high-quality fixatives: Older formaldehyde solutions can have higher levels of fluorescent impurities.[13]
-
Reduce fixation time and concentration: Use the minimum time and concentration of fixative required to preserve the cellular structures.[10][11]
-
Switch to a non-aldehyde fixative: Chilled methanol or ethanol can be good alternatives for certain applications.[11][12]
Comparison of Common Fixatives
| Fixative | Potential for Autofluorescence | Notes |
| Glutaraldehyde | High | Causes significant autofluorescence due to free aldehyde groups.[11][14] |
| Formaldehyde/Paraformaldehyde | Moderate | Less autofluorescence than glutaraldehyde.[11] Use fresh solutions. |
| Chilled Methanol/Ethanol | Low | Good alternative, but may not be suitable for all antigens.[11][12] |
b. Quenching of Fixative-Induced Autofluorescence: If using aldehyde fixatives is unavoidable, you can treat the cells with a quenching agent after fixation.
Experimental Protocol: Sodium Borohydride Treatment
-
After fixation, wash the cells three times with phosphate-buffered saline (PBS).
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS before proceeding with your staining protocol. Note: The effectiveness of sodium borohydride can be variable.[10]
c. Removal of Other Autofluorescent Components:
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells.[10][11]
-
Use of specialized media: For live-cell imaging, consider using a culture medium free of phenol red and riboflavin.[12]
d. Blocking Endogenous Pigments: For tissues containing high levels of lipofuscin, a common source of autofluorescence, treatment with a quenching agent can be effective.
Experimental Protocol: Sudan Black B Staining
-
After your final staining step and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly wash with 70% ethanol, followed by several washes with PBS.
-
Mount the coverslips with an aqueous mounting medium.
e. Selection of Fluorophores:
-
Choose bright fluorophores: Using brighter fluorophores can increase your signal-to-noise ratio, making the autofluorescence less prominent.[12]
-
Shift to longer wavelengths: Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[10][11] Whenever possible, use fluorophores that excite and emit in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5).[10][11]
Sources of Endogenous Autofluorescence and their Spectral Properties
| Source | Excitation (nm) | Emission (nm) |
| Collagen | 300-450 | 300-450 (blue) |
| NADH | 340-360 | 440-470 (blue) |
| Flavins | 450 | 520-540 (green) |
| Lipofuscin | 360-480 | 450-650 (broad) |
| Red Blood Cells | Broad | Broad |
Note: These are approximate ranges and can vary.
2. During Imaging: Acquisition Settings
Optimizing your microscope settings can help to spectrally separate the specific signal from the autofluorescence.
a. Use of Appropriate Filters:
-
Band-pass vs. Long-pass filters: Use narrow band-pass filters that are specifically matched to the excitation and emission spectra of your fluorophore. This will help to exclude out-of-channel fluorescence.[15]
b. Spectral Imaging and Linear Unmixing: If you have access to a confocal microscope with a spectral detector, you can acquire the entire emission spectrum of your sample.
-
Acquire a reference spectrum for autofluorescence: Image an unstained, this compound treated sample to get the spectral signature of the autofluorescence.
-
Acquire a reference spectrum for your fluorophore: Image a sample stained only with your fluorescent probe.
-
Acquire the image of your experimental sample.
-
Use linear unmixing software: This software will use the reference spectra to computationally separate the autofluorescence signal from your specific signal in the experimental image.[14]
3. Post-Imaging: Image Processing
If autofluorescence is still present after optimizing sample preparation and image acquisition, some image processing techniques can help.
a. Background Subtraction: Most imaging software has tools for background subtraction. It is important to apply this consistently across all your images (including controls) to avoid introducing bias.
b. Thresholding: If the autofluorescence signal is significantly dimmer than your specific signal, you may be able to remove it by setting a minimum intensity threshold.[15] However, this should be done with caution as it can also remove weak specific signals.
Signaling Pathways and Workflows
Clathrin-Mediated Endocytosis and this compound Inhibition
Caption: Mechanism of this compound action on clathrin-mediated endocytosis.
Troubleshooting Workflow for Autofluorescence
Caption: A decision tree for troubleshooting autofluorescence.
Immunofluorescence Experimental Workflow
Caption: Key steps in an immunofluorescence protocol highlighting autofluorescence control points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 6. Autofluorescence Imaging of Treatment Response in Neuroendocrine Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. hwpi.harvard.edu [hwpi.harvard.edu]
- 15. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
Technical Support: ES9-17 Washout Protocol for Reversibility Studies
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers using the ES9-17 washout protocol to study the reversibility of clathrin-mediated endocytosis (CME) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical inhibitor of Clathrin-Mediated Endocytosis (CME).[1][2][3] It is an improved, non-protonophoric analog of Endosidin9 (ES9).[4][5] Its mechanism of action is the direct targeting and inhibition of the Clathrin Heavy Chain (CHC), a key protein in the formation of clathrin-coated pits required for endocytosis.[1][3][4][6] This makes this compound a valuable tool for studying the dynamics of CME in both plant and mammalian cells.[4][5]
Q2: Why is a washout protocol performed for this compound?
A2: A washout protocol is essential to determine if the inhibitory effect of a compound is reversible or irreversible. By treating cells with this compound and then washing it away, researchers can observe whether the cellular process (in this case, CME) recovers. This information is crucial for understanding the compound's binding kinetics and its potential as a research tool or therapeutic agent. For this compound, the goal is to confirm that its inhibition of CHC is transient and that endocytic function is restored after the compound is removed.[7]
Q3: Is the inhibition of CME by this compound reversible?
A3: Yes. Published studies have demonstrated that the inhibition of CME by this compound is reversible.[7] For example, in Arabidopsis, the uptake of the endocytic tracer dye FM4-64 was clearly recovered after a 120-minute washout period following treatment with 30 µM this compound.
Q4: What are the typical experimental concentrations and incubation times for this compound?
A4: A common starting concentration for this compound is 30 µM with an initial incubation time of 30 minutes.[1][3][6][8] This concentration has been shown to effectively reduce the uptake of CME cargo like transferrin in HeLa cells and inhibit endocytosis in plant models.[1][3][6] However, the optimal concentration and time may vary depending on the cell type and experimental goals, so titration is recommended.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various experimental systems.
| Compound | Target Process | Assay | Organism / Cell Line | Effective Concentration (EC50) |
| This compound | Clathrin-Mediated Endocytosis | FM4-64 Uptake Inhibition | Arabidopsis thaliana | 13 µM[1][2][3] |
| This compound | Clathrin-Mediated Endocytosis | Transferrin Uptake Inhibition | Human (HeLa cells) | 17.2 µM[4] |
| This compound | Target Engagement | Cellular Thermal Shift Assay (CETSA) | Arabidopsis thaliana | 123 µM[6] |
Visualized Pathways and Workflows
Mechanism of this compound Inhibition
The diagram below illustrates the canonical Clathrin-Mediated Endocytosis (CME) pathway and highlights the inhibitory action of this compound on the Clathrin Heavy Chain (CHC).
Caption: Simplified pathway of Clathrin-Mediated Endocytosis and this compound's inhibitory target.
This compound Washout Experimental Workflow
This workflow outlines the key stages of an experiment designed to test the reversibility of this compound's inhibitory effects.
Caption: Step-by-step experimental workflow for a typical this compound washout protocol.
Detailed Experimental Protocol: this compound Washout Assay
This protocol is a general guideline for assessing the reversibility of this compound in adherent mammalian cells (e.g., HeLa) using fluorescently labeled transferrin.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Imaging system (confocal microscope or high-content imager)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or appropriate imaging plates. Allow them to adhere and grow to 60-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce background from endogenous transferrin, gently wash cells with PBS and incubate in serum-free medium for 30-60 minutes before treatment.
-
Treatment:
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Gently wash the cells three to five times with a generous volume of pre-warmed, compound-free complete medium. This step is critical to ensure complete removal of the inhibitor.
-
-
Recovery Period:
-
After the final wash, add fresh, pre-warmed complete medium to the cells.
-
Incubate for the desired recovery time (e.g., 120 minutes) at 37°C.
-
-
Endocytosis Assay (Transferrin Uptake):
-
Prepare a working solution of fluorescently labeled transferrin in serum-free medium.
-
Add the transferrin solution to all wells (Control, Inhibited, and Washout groups) and incubate for 10-15 minutes at 37°C to allow for internalization.
-
To stop uptake and remove surface-bound transferrin, place plates on ice and wash 2-3 times with ice-cold PBS.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Acquire images using a confocal microscope or high-content imager.
-
-
Analysis: Quantify the intracellular fluorescence intensity per cell for each condition. Compare the mean intensity of the washout group to the control and inhibited groups to determine the extent of recovery.
Troubleshooting Guide
| Question / Issue | Possible Causes | Recommended Solutions |
| Why is there no recovery of endocytosis after the washout? | 1. Incomplete Washout: Residual this compound remains, causing continued inhibition.2. Cell Toxicity: The this compound concentration or incubation time was cytotoxic.3. Insufficient Recovery Time: The recovery period was too short for the cells to restore CME function. | 1. Increase the number of washes (e.g., to 5 times) and/or the volume of medium used for each wash. Ensure washes are performed with pre-warmed media to avoid cell stress.2. Perform a cell viability assay (e.g., Trypan Blue, CellTiter-Glo®) in parallel. Consider reducing the this compound concentration or incubation time.3. Extend the recovery incubation period (e.g., to 180 minutes or longer) and test multiple time points. |
| Why are my results inconsistent across replicates? | 1. Pipetting Inaccuracy: Inconsistent volumes of inhibitor, media, or tracer were added.2. Temperature Fluctuations: Cells were removed from the incubator for extended periods, affecting biological processes.3. Uneven Cell Seeding: Variation in cell number per well at the start of the experiment. | 1. Use calibrated pipettes and prepare a master mix for each treatment condition. When pipetting, ensure no bubbles are introduced.[9][10]2. Minimize the time plates are outside the incubator. Pre-warm all solutions to 37°C before adding them to cells.3. Ensure a homogenous cell suspension before plating and check for even distribution across the plate before starting the experiment. |
| Why is the background fluorescence high in my control group? | 1. Cellular Autofluorescence: Some cell types naturally fluoresce at the wavelength of the reporter.2. Non-specific Binding: The fluorescent tracer (e.g., transferrin) is binding non-specifically to the cell surface or plate.3. Sub-optimal Imaging Settings: Laser power is too high or detector gain is oversaturated. | 1. Always include an "unstained" control group (cells with no fluorescent tracer) to measure baseline autofluorescence and subtract it from your measurements.[11]2. Ensure the post-uptake wash steps with ice-cold PBS are performed thoroughly to remove surface-bound tracer.3. Optimize acquisition settings using the control wells to ensure the signal is within the linear range of the detector. |
| Why do I see inhibition, but it's weaker than expected? | 1. Degraded this compound: The compound may have degraded due to improper storage.2. Low Expression of Target: The cells may not express high levels of the machinery required for the specific cargo uptake being measured.3. Assay Timing: The 30-minute treatment time may not be sufficient for maximal inhibition in your specific cell line. | 1. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][3] Prepare fresh dilutions from the stock for each experiment.2. Confirm that your cell line is appropriate for the chosen assay (e.g., HeLa cells are known to have high transferrin receptor expression).3. Perform a time-course experiment (e.g., 15, 30, 60 minutes of treatment) to determine the optimal incubation time for inhibition. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. youtube.com [youtube.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
ES9-17 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition
Welcome to the technical support center for ES9-17, a potent and reversible inhibitor of clathrin-mediated endocytosis (CME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal and reliable inhibition of CME.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits.[1][2][3] By binding to CHC, this compound prevents the proper assembly of clathrin lattices at the plasma membrane, thereby inhibiting the internalization of cargo proteins that rely on CME.[4] This leads to a reduction in the uptake of molecules such as transferrin in HeLa cells and the lipophilic styryl dye FM4-64 in Arabidopsis seedlings.[1][2][3]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on published studies, a concentration of 30 µM this compound with an incubation time of 30 minutes is a widely used and effective starting point for achieving significant inhibition of CME in both mammalian (e.g., HeLa) and plant (Arabidopsis) cells.[1][3] The EC₅₀ for inhibiting FM4-64 uptake in Arabidopsis root epidermal cells is approximately 13 µM.[1][2]
Q3: How long does the inhibitory effect of this compound last?
A3: this compound is a reversible inhibitor.[5] Experimental data has shown that the inhibition of CME can be reversed after a 120-minute washout with a control medium. This indicates that the compound's effect is transient, which can be advantageous for studying the dynamic processes of endocytosis.
Q4: Is this compound toxic to cells?
A4: At the recommended concentration of 30 µM for 30 minutes, this compound has been shown to not significantly affect cell proliferation or deplete cellular ATP levels.[1][2] However, as with any small molecule inhibitor, it is crucial to perform cell viability assays, especially when using higher concentrations or longer incubation times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal or no inhibition of endocytosis | Incubation time is too short: The compound may not have had enough time to permeate the cells and engage with its target. | While 30 minutes is a standard starting point, consider a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal incubation time for your specific cell type and experimental conditions. |
| Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit CHC in your system. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 20 µM, 30 µM, 50 µM) to determine the optimal concentration for maximal inhibition without inducing toxicity. | |
| Compound instability: this compound may degrade in your experimental medium over long incubation periods. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell type variability: The efficacy of this compound may differ between cell lines due to variations in cell permeability or expression levels of CHC. | Validate the inhibitory effect in your specific cell line using appropriate positive and negative controls. | |
| High cell death or morphological changes | Toxicity at the tested concentration or incubation time: Prolonged exposure or high concentrations of this compound may lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your inhibition experiment. If toxicity is observed, reduce the concentration or shorten the incubation time. |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in cell density, passage number, or reagent preparation can lead to inconsistent outcomes. | Standardize your experimental protocol as much as possible. Use cells within a consistent passage number range and ensure accurate and fresh preparation of all solutions. |
| DMSO concentration: High concentrations of the solvent (DMSO) can have independent effects on cells. | Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including controls) and is at a non-toxic level (typically ≤ 0.1%). |
Experimental Protocols
General Protocol for this compound Treatment
-
Cell Culture: Plate your cells of interest at a suitable density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 30 µM). Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.1%.
-
-
Incubation:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for the desired time (e.g., 30 minutes) at the appropriate temperature and CO₂ conditions for your cells.
-
-
Washout (for reversibility studies):
-
After incubation, remove the this compound containing medium.
-
Wash the cells twice with pre-warmed, fresh culture medium.
-
Add fresh medium and incubate for the desired recovery time (e.g., 120 minutes).
-
-
Downstream Analysis: Proceed with your specific assay to measure the inhibition of clathrin-mediated endocytosis (e.g., transferrin uptake assay, FM4-64 internalization).
Quantitative Data Summary
Table 1: this compound Inhibition Parameters
| Parameter | Value | Cell System | Reference |
| EC₅₀ (FM4-64 uptake) | 13 µM | Arabidopsis thaliana root epidermal cells | [1][2] |
| Effective Concentration | 30 µM | HeLa cells, Arabidopsis thaliana | [1][3] |
| Standard Incubation Time | 30 minutes | HeLa cells, Arabidopsis thaliana | [1][3] |
| Reversibility | Complete after 120-minute washout | Arabidopsis thaliana | [5] |
Visualizations
Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound to inhibit clathrin-mediated endocytosis.
Caption: Logical relationship for troubleshooting suboptimal this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating ES9-17's Inhibition of Clathrin-Mediated Endocytosis: A Comparative Guide to Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical inhibitor ES9-17 with established genetic methods for the validation of clathrin-mediated endocytosis (CME) inhibition. The information presented is supported by experimental data to aid researchers in selecting the appropriate controls for their studies.
Introduction to this compound: A Specific Inhibitor of Clathrin-Heavy Chain Function
This compound is a potent, selective, and reversible inhibitor of clathrin-mediated endocytosis.[1] It is an improved analog of Endosidin9 (ES9), devoid of the protonophore activity that caused undesirable side effects in the parent compound.[2][3] this compound directly targets the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits, thereby inhibiting the internalization of CME-specific cargo.[1][2][3] Its efficacy has been demonstrated in both plant and mammalian cells, making it a valuable tool for acutely and reversibly perturbing CME.[2][4]
The dynamic and essential nature of CME often complicates the use of classical genetic approaches, which can be lethal or trigger compensatory mechanisms.[2] Chemical inhibitors like this compound offer a powerful alternative for studying the acute effects of CME inhibition.
Quantitative Comparison of CME Inhibition: this compound vs. Genetic Controls
This section summarizes the quantitative data on the inhibition of CME by this compound and compares it with genetic knockdown or mutation of key CME components. The data is presented for two common model systems: human HeLa cells and the plant Arabidopsis thaliana.
Table 1: Inhibition of Transferrin Uptake (CME Marker) in HeLa Cells
| Method of Inhibition | Target Protein | Quantitative Effect on Transferrin Uptake | Reference |
| Chemical Inhibition | |||
| 30 µM this compound (30 min) | Clathrin Heavy Chain (CHC) | Reduction in uptake observed (specific percentage not provided) | [2][4] |
| Genetic Inhibition | |||
| siRNA Knockdown | Clathrin Heavy Chain (CHC) | >80% inhibition | [5] |
| siRNA Knockdown | α-adaptin (AP-2 subunit) | Efficiently blocked | [5] |
| Dominant-Negative Mutant | Dynamin (K44A) | Potent inhibition; ~5-fold decrease in sequestration rate | [6][7] |
Table 2: Inhibition of FM4-64 Uptake (Endocytosis Marker) in Arabidopsis thaliana
| Method of Inhibition | Target Protein | Quantitative Effect on FM4-64 Uptake | Reference |
| Chemical Inhibition | |||
| This compound | Clathrin Heavy Chain (CHC) | EC₅₀ = 13 µM | [2][4] |
| Genetic Inhibition | |||
| chc single mutants | Clathrin Heavy Chain (CHC) | Higher sensitivity to this compound, phenocopies this compound effects | [2] |
| sac9-3 mutant | SAC9 (PI(4,5)P₂ phosphatase) | Oversensitive to this compound-mediated inhibition | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Transferrin Uptake Assay in HeLa Cells
This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis in mammalian cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
This compound or relevant siRNAs/plasmids for genetic control
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For chemical inhibition, treat cells with the desired concentration of this compound for the specified duration (e.g., 30 µM for 30 minutes).
-
For genetic inhibition, transfect cells with CHC siRNA or plasmids encoding dominant-negative dynamin mutants according to the manufacturer's instructions, typically 48-72 hours prior to the assay.
-
-
Serum Starvation:
-
Wash the cells with serum-free DMEM.
-
Incubate the cells in serum-free DMEM for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
-
Transferrin Internalization:
-
Incubate the cells with fluorescently labeled transferrin (e.g., 25 µg/mL) in serum-free DMEM at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
-
Removal of Surface-Bound Transferrin:
-
Place the cells on ice to stop endocytosis.
-
Wash the cells with ice-cold PBS.
-
To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for a short period.
-
-
Fixation and Imaging:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Quantify the fluorescence intensity of internalized transferrin within the cells using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the number of cells.
-
Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Roots
This protocol is used to visualize and quantify endocytosis in plant cells.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium
-
FM4-64 dye
-
This compound
-
Confocal microscope
Procedure:
-
Seedling Growth:
-
Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.
-
-
Treatment:
-
For chemical inhibition, pre-treat seedlings with this compound in liquid MS medium for 30 minutes.
-
-
FM4-64 Staining:
-
Add FM4-64 (e.g., 2-4 µM) to the liquid MS medium containing the seedlings (with or without this compound).
-
Incubate for a specified time (e.g., 5-30 minutes) to allow for dye uptake.
-
-
Washing:
-
Briefly wash the seedlings in fresh liquid MS medium to remove excess dye from the cell surface.
-
-
Imaging:
-
Mount the seedlings in liquid MS medium on a microscope slide.
-
Image the root epidermal cells using a confocal microscope. FM4-64 can be excited at 488 nm and emission collected between 600-650 nm.
-
-
Quantification:
-
Quantify the fluorescence intensity of internalized FM4-64 puncta within the cells. The ratio of intracellular fluorescence to plasma membrane fluorescence can be calculated to represent the rate of endocytosis.
-
Visualizing the Impact of CME Inhibition
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: The clathrin-mediated endocytosis (CME) pathway.
Caption: Points of intervention for this compound and genetic controls in the CME pathway.
Caption: A generalized workflow for comparing this compound with genetic controls.
Caption: Impact of CME inhibition on key signaling pathways.
Conclusion
This compound serves as a specific and effective tool for the acute inhibition of clathrin-mediated endocytosis. Its mechanism of action, directly targeting the clathrin heavy chain, provides a clear advantage in specificity over broader-acting inhibitors. Genetic controls, such as siRNA-mediated knockdown of CHC or the use of dominant-negative mutants of key CME proteins like dynamin, remain the gold standard for validating the on-target effects of chemical inhibitors.
The experimental data presented in this guide demonstrates that the phenotypic outcomes of this compound treatment are consistent with those observed using genetic methods to disrupt CME. For researchers investigating the rapid and reversible consequences of CME inhibition, this compound is a highly recommended tool. When validating findings, the use of genetic controls, as detailed in this guide, is crucial for ensuring the specificity of the observed effects. The choice between chemical inhibition and genetic manipulation will depend on the specific experimental question, the model system, and the desired temporal control over CME inhibition.
References
- 1. Clathrin‐mediated EGFR endocytosis as a potential therapeutic strategy for overcoming primary resistance of EGFR TKI in wild‐type EGFR non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of clathrin heavy chain- and alpha-adaptin-specific small inhibitory RNAs on endocytic accessory proteins and receptor trafficking in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamin GTPase Domain Mutants Block Endocytic Vesicle Formation at Morphologically Distinct Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin:Gtp Controls the Formation of Constricted Coated Pits, the Rate Limiting Step in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabidopsis SAC9 enzyme is enriched in a cortical population of early endosomes and restricts PI(4,5)P2 at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Endocytosis Inhibitors: ES9-17 vs. Pitstop 2 in HeLa Cells
For researchers in cell biology and drug development, the selective inhibition of endocytosis is a critical tool. This guide provides a comprehensive comparison of two prominent clathrin-mediated endocytosis (CME) inhibitors, ES9-17 and Pitstop 2, with a focus on their efficacy in HeLa cells. We present a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of the underlying cellular mechanisms and workflows.
At a Glance: Key Differences and Efficacy
Both this compound and Pitstop 2 are small molecules designed to inhibit CME by targeting the N-terminal domain of the clathrin heavy chain. However, available data indicates a notable difference in their potency in HeLa cells. Experimental evidence suggests that Pitstop 2 is a more potent inhibitor of transferrin uptake, a classic marker for CME, than this compound at commonly used concentrations.
It is crucial to note that Pitstop 2 has been shown to exhibit off-target effects and can inhibit clathrin-independent endocytosis as well, particularly at higher concentrations.[2][5] For instance, the half-maximal inhibition for the clathrin-independent cargo MHCI in HeLa cells was observed at around 6 µM.[2][6] The specificity of this compound in HeLa cells has been less extensively characterized in publicly available studies.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the available quantitative data on the efficacy of this compound and Pitstop 2 in inhibiting endocytosis in HeLa cells.
| Compound | Target Pathway | Cargo | Cell Line | Concentration | Effect | Reference |
| This compound | Clathrin-Mediated Endocytosis | Transferrin | HeLa | 30 µM | Reduction in uptake | [1][3] |
| Pitstop 2 | Clathrin-Mediated Endocytosis | Transferrin | HeLa | 20 µM | Stronger reduction in uptake than 30 µM this compound | [1] |
| Pitstop 2 | Clathrin-Mediated Endocytosis | Transferrin | HeLa | ~18 µM | IC50 | [2] |
| Pitstop 2 | Clathrin-Independent Endocytosis | MHCI | HeLa | ~6 µM | Half-maximal inhibition | [2][6] |
| Pitstop 2 | Clathrin-Mediated Endocytosis | Transferrin | HeLa | 5-30 µM | Dose-dependent inhibition | [2][7][8] |
Signaling Pathways and Mechanisms of Action
Both this compound and Pitstop 2 function by interfering with the interaction between the clathrin heavy chain's N-terminal domain and adaptor proteins, a crucial step in the formation of clathrin-coated pits.
Experimental Workflows and Protocols
Accurate assessment of endocytosis inhibition requires robust experimental design. Below are standardized protocols for transferrin and Epidermal Growth Factor (EGF) uptake assays in HeLa cells, commonly used to evaluate the efficacy of inhibitors like this compound and Pitstop 2.
Transferrin Uptake Assay Workflow
Detailed Protocol: Transferrin Uptake Assay via Fluorescence Microscopy
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.[9]
-
Serum Starvation: Wash cells with serum-free DMEM and incubate in serum-free DMEM supplemented with 0.5% BSA for 1 hour at 37°C to deplete endogenous transferrin.[10]
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound, Pitstop 2, or a vehicle control (e.g., DMSO) in serum-free DMEM for 15-30 minutes at 37°C.[1][2]
-
Transferrin Incubation: Add Alexa Fluor-conjugated transferrin (e.g., Alexa Fluor 594-Transferrin) to a final concentration of 25-50 µg/mL and incubate for 15-30 minutes at 37°C.[11]
-
Removal of Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS. To remove non-internalized transferrin, briefly wash the cells with a pre-chilled acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0).[12]
-
Fixation: Wash the cells again with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.
Detailed Protocol: EGF Uptake Assay
-
Cell Culture and Starvation: Plate HeLa cells and grow to ~80% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat cells with this compound, Pitstop 2, or vehicle control for 30 minutes at 37°C.
-
EGF Stimulation: Add fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) at a concentration of 2-10 ng/mL and incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C to allow for internalization.[13][14]
-
Stopping Endocytosis and Fixation: Stop the uptake by placing the cells on ice and washing with ice-cold PBS. Fix the cells with 4% paraformaldehyde.
-
Microscopy and Quantification: Visualize the internalized EGF using fluorescence microscopy. The amount of internalized EGF can be quantified by measuring the fluorescence intensity within the cells.
Conclusion
Both this compound and Pitstop 2 are valuable tools for studying clathrin-mediated endocytosis. However, for researchers working with HeLa cells, the current evidence points to Pitstop 2 as a more potent inhibitor of transferrin uptake. The dose-dependent efficacy and potential for off-target effects of Pitstop 2 at different concentrations should be carefully considered when designing experiments. The provided protocols and workflows offer a standardized approach to rigorously compare the efficacy of these and other endocytic inhibitors, ensuring reproducible and reliable data for advancing our understanding of cellular trafficking and its role in disease.
References
- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 8. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Protocol to measure uptake and recycling of Tf in HeLa cells – Barth Grant [barthgrant.com]
- 11. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of ES9-17 and Dynasore for Studying Endocytosis
For researchers, scientists, and drug development professionals investigating the intricate cellular process of endocytosis, the choice of inhibitory tools is critical. This guide provides an objective comparison of two prominent small molecule inhibitors: ES9-17, a specific inhibitor of the clathrin heavy chain, and Dynasore, a widely used dynamin GTPase inhibitor.
This comparison delves into their mechanisms of action, specificity, potential off-target effects, and provides supporting experimental data. By presenting quantitative data in structured tables and offering detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Mechanism of Action: Targeting Different Key Players in Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of cargo from the cell surface. This process involves the coordinated action of numerous proteins. This compound and Dynasore intervene at distinct stages of this pathway.
This compound is a derivative of Endosidin9 (ES9) and acts as a direct inhibitor of the clathrin heavy chain (CHC) .[1][2][3] Clathrin provides the structural scaffold for the formation of coated pits. By binding to the N-terminal domain of CHC, this compound prevents the proper assembly of the clathrin lattice, thereby halting the initial stages of vesicle formation.[4] Unlike its parent compound ES9, this compound does not exhibit protonophore activity, meaning it does not disrupt cellular pH or ATP levels, making it a more specific tool for studying CME.[1][5][6]
Dynasore , on the other hand, targets dynamin , a large GTPase responsible for the "pinching off" of the newly formed clathrin-coated vesicle from the plasma membrane.[7][8] Dynasore is a non-competitive inhibitor of dynamin's GTPase activity, which is essential for the conformational changes required for membrane fission.[7][8] Inhibition of dynamin by Dynasore leads to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach.[9]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic-Based Classification of Endocytosis-Related Inhibitors: Does It Aid in Assigning Drugs against SARS-CoV-2? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. static.igem.wiki [static.igem.wiki]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Specificity of ES9-17 for Clathrin Heavy Chain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of ES9-17, a chemical inhibitor of the clathrin heavy chain (CHC). Clathrin-mediated endocytosis (CME) is a fundamental cellular process, and tools that specifically modulate its core machinery are invaluable for research and therapeutic development. This compound has emerged as a refined chemical probe to investigate CHC function, offering advantages over its predecessor, Endosidin9 (ES9).[1][2] This document compares this compound with other common methods for studying CHC, presents quantitative performance data, and details the experimental protocols crucial for validating its specificity.
Comparison of Tools for Studying Clathrin Heavy Chain Function
Choosing the right tool to investigate clathrin heavy chain function is critical. The following table compares the chemical inhibitor this compound with another widely used inhibitor, Pitstop® 2, and with antibody-based detection methods.
| Feature | This compound | Pitstop® 2 | Anti-CHC Antibodies |
| Principle of Action | Small molecule inhibitor that binds to the N-terminal domain (nTD) of the clathrin heavy chain, interfering with the recruitment of accessory proteins.[2] | Small molecule inhibitor that also targets the N-terminal domain of the clathrin heavy chain.[2][3] | Monoclonal or polyclonal antibodies that specifically bind to epitopes on the clathrin heavy chain.[1][4][5][6] |
| Primary Applications | Acute and reversible inhibition of CME in live cells for functional studies.[2] | Inhibition of CME for functional studies and investigation of its role in cellular processes like mitosis.[3] | Detection and quantification of CHC protein levels via Western Blotting, visualization of subcellular localization via Immunofluorescence (IF), and protein interaction studies via Immunoprecipitation (IP).[1][5] |
| Specificity & Off-Target Effects | An improved analog of ES9, this compound lacks the undesirable protonophore side effects that cause cytoplasmic acidification.[2][7] It has been shown to specifically target CHC in CETSA and DARTS assays.[2] | The specificity of Pitstop® 2 has been questioned, as it can inhibit clathrin-independent endocytosis and exhibits cytotoxicity at concentrations below its effective CME inhibitory concentration.[3][7] | Specificity is dependent on the specific clone and validation. Cross-reactivity with other proteins is a potential issue that requires careful validation of each antibody.[1][4] |
| Quantitative Metrics | EC₅₀ for FM4-64 uptake inhibition is ~13 µM.[2][8] EC₅₀ in ITDRF CETSA analysis is 123 ± 1.13 μM.[1] | Potent inhibitor of transferrin uptake.[3] | Provides quantitative data on protein levels (Western Blot) or localization (fluorescence intensity in IF). Binding affinities (Kd) can be determined for specific antibody-antigen interactions. |
Quantitative Performance Data for this compound
The following table summarizes key quantitative metrics reported for this compound, highlighting its efficacy in biochemical and cell-based assays.
| Assay | Metric | Value | Cell Type / System |
| FM4-64 Uptake Inhibition | EC₅₀ | 13 µM | Arabidopsis.[2][8] |
| Cellular Thermal Shift Assay (CETSA) | EC₅₀ (ITDRF) | 123 ± 1.13 μM | Arabidopsis PSB-D cell cultures.[1] |
| Transferrin Uptake Inhibition | Concentration Used | 30 µM | HeLa cells.[2] |
Experimental Protocols for Specificity Validation
Validating that a chemical inhibitor directly and specifically engages its intended target within a cellular context is crucial. The following protocols outline key experiments used to demonstrate the specificity of this compound for the clathrin heavy chain.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify target engagement in a cellular environment.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[9] When a small molecule like this compound binds to its target protein (CHC), the resulting complex is more resistant to thermal denaturation. This stabilization is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble CHC remaining by Western blotting.[10]
Methodology:
-
Cell Culture and Lysis: Culture cells of interest (e.g., Arabidopsis PSB-D cell cultures or HeLa cells) to a sufficient density.[2] Harvest and lyse the cells to prepare a soluble protein extract.
-
Compound Incubation: Divide the cell lysate into two aliquots. Treat one with this compound (e.g., 250 µM) and the other with the corresponding concentration of the vehicle (DMSO) as a control.[2][11] Incubate for a sufficient time (e.g., 30 minutes) to allow for binding.[2][11]
-
Thermal Challenge: Aliquot the treated lysates into separate tubes for each temperature point. Heat the samples across a defined temperature gradient (e.g., 30-65°C) for a set time (e.g., 4 minutes), followed by a cooling period at room temperature.[2][10]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins.[10] Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-clathrin heavy chain antibody.[2] Also, probe for an unrelated protein (e.g., tubulin) as a negative control to demonstrate the specificity of the thermal stabilization.[2]
-
Data Analysis: Quantify the band intensities for CHC at each temperature relative to the lowest temperature point (e.g., 30°C).[2][11] Plot the relative amount of soluble protein against temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates direct binding and stabilization of CHC.[2]
Transferrin Uptake Assay
Principle: The uptake of transferrin is a classic and well-characterized example of clathrin-mediated endocytosis.[2][12] Fluorescently labeled transferrin is added to cells, and its internalization is measured. A specific inhibitor of CME, like this compound, is expected to reduce the amount of internalized transferrin.[2]
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa cells) on coverslips in a multi-well plate and grow to the desired confluency.[13]
-
Serum Starvation: Before the assay, starve the cells in serum-free media for 30-60 minutes to upregulate transferrin receptor expression.[14][15]
-
Inhibitor Pre-treatment: Treat the cells with this compound (e.g., 30 µM) or DMSO for a specified time (e.g., 30 minutes).[2]
-
Transferrin Incubation: Add Alexa Fluor-conjugated human transferrin (e.g., 10 µg/ml) to the cells and incubate at 37°C for a short period (e.g., 1-10 minutes) to allow for internalization.[13][14][15]
-
Removal of Surface-Bound Transferrin: Place the cells on ice to stop endocytosis. Wash the cells with ice-cold acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to strip any transferrin that is bound to the cell surface but not internalized.[14]
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde (PFA).[13][15] Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of internalized transferrin per cell.[15] A significant reduction in fluorescence in this compound-treated cells compared to the DMSO control indicates inhibition of CME.
FM4-64 Uptake Assay
Principle: FM4-64 is a lipophilic styryl dye that inserts into the outer leaflet of the plasma membrane and is internalized through endocytosis.[16][17] It serves as a general tracer for endocytic vesicle trafficking.[17] Inhibition of endocytosis by this compound will result in reduced uptake of FM4-64 from the plasma membrane into intracellular vesicles.
Methodology:
-
Sample Preparation: Prepare samples for live-cell imaging (e.g., Arabidopsis seedlings).
-
Inhibitor Pre-treatment: Pre-treat the samples with this compound (at a concentration determined by a dose-response curve, e.g., 30 µM) or DMSO for 30 minutes.[11]
-
Dye Staining: Add FM4-64 (e.g., 2-5 µM) to the samples.[11][18]
-
Live-Cell Imaging: Immediately begin imaging using a confocal microscope.[16] Capture images at regular intervals (e.g., every minute for 30 minutes) to monitor the internalization of the dye from the plasma membrane to endosomal compartments.[16]
-
Quantification: Measure the fluorescence intensity of intracellular puncta and the plasma membrane over time.[16] A reduction in the rate and extent of intracellular FM4-64 accumulation in this compound-treated samples compared to controls indicates inhibition of endocytosis.
Visualizing the Validation Workflow and Mechanism of Action
The following diagrams illustrate the experimental logic for validating this compound and its mechanism of action within the CME pathway.
Caption: Workflow for validating the specificity of this compound.
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
References
- 1. Clathrin Heavy Chain Monoclonal Antibody (X22) (MA1-065) [thermofisher.com]
- 2. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bicellscientific.com [bicellscientific.com]
- 5. Clathrin Heavy Chain Antibody [ABIN7266404] - for Human WB, IF, IHC [antibodies-online.com]
- 6. Anti-Clathrin Heavy Chain Antibody (A121586) | Antibodies.com [antibodies.com]
- 7. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 14. Clathrin-mediated endocytosis is inhibited during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. davidmoore.org.uk [davidmoore.org.uk]
- 18. Endocytosis Detection in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of ES9-17's Inhibitory Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of the reversibility of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME), with other alternatives, supported by experimental data and detailed methodologies.
This compound is a selective inhibitor that directly targets the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated vesicles.[1][2] Developed as a more specific analog of its parent compound, endosidin9 (ES9), this compound effectively blocks CME without the off-target protonophore activity associated with ES9.[1] A critical feature of a chemical tool is the ability to reverse its effects, allowing for the study of dynamic cellular processes. This guide focuses on the experimental evidence demonstrating the reversibility of this compound's inhibitory action.
Comparative Analysis of Inhibitor Reversibility
The inhibitory effect of this compound on clathrin-mediated endocytosis has been shown to be reversible. In contrast, while other CME inhibitors like Pitstop2 also exhibit reversibility, the available data suggests differences in the kinetics of recovery.
| Inhibitor | Target | Reversibility | Washout Time for Recovery | Quantitative Recovery Data |
| This compound | Clathrin Heavy Chain (N-terminal domain)[1] | Reversible[1] | 120 minutes[1] | "Clearly recovered" (Qualitative)[1] |
| Pitstop2 | Clathrin Heavy Chain (N-terminal domain) | Reversible | 30-60 minutes | "Fully restored" (Qualitative) |
Experimental Evidence for this compound Reversibility
The reversibility of this compound has been demonstrated through washout experiments. These studies typically involve treating cells with the inhibitor to block endocytosis, followed by washing the inhibitor away and monitoring the recovery of endocytic activity over time.
A key study utilized the fluorescent dye FM4-64, a widely used marker for endocytosis, to visualize the inhibitory effect of this compound and its subsequent reversal. In these experiments, Arabidopsis root epidermal cells were treated with 30 µM this compound, which resulted in a significant reduction in the uptake of FM4-64. Following the removal of this compound from the medium, the uptake of FM4-64 was observed to have "clearly recovered" after 120 minutes, indicating that the inhibitory effect of this compound is not permanent and that cellular endocytic machinery can resume its function.[1]
While the available literature provides a qualitative assessment of recovery, further quantitative analysis, such as measuring the percentage of fluorescence recovery, would provide a more precise understanding of the kinetics of this compound's washout.
Experimental Protocols
To facilitate the replication and further investigation of this compound's reversibility, detailed experimental protocols are essential.
Washout Experiment for Assessing Reversibility of CME Inhibition
This protocol is adapted from studies investigating the reversibility of clathrin-mediated endocytosis inhibitors in plant cells.[1]
Materials:
-
This compound (stock solution in DMSO)
-
FM4-64 (stock solution in water or DMSO)
-
Cell culture medium (e.g., half-strength Murashige and Skoog (½ MS) medium for plant cells)
-
Microscopy-compatible cell culture dishes or slides
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency for microscopy. For plant seedlings like Arabidopsis thaliana, germinate seeds and grow them vertically on agar plates.
-
Inhibitor Treatment:
-
Prepare a working solution of 30 µM this compound in the cell culture medium.
-
Incubate the cells with the this compound solution for 30 minutes at room temperature.
-
Include a vehicle control (e.g., DMSO) treated sample.
-
-
Endocytosis Assay (Inhibition):
-
To the inhibitor-treated cells, add the endocytic tracer FM4-64 at a final concentration of 2-4 µM.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for uptake in control cells.
-
Image the cells using a confocal microscope to confirm the inhibition of FM4-64 uptake in the this compound treated group compared to the control.
-
-
Washout Procedure:
-
Carefully aspirate the medium containing this compound and FM4-64.
-
Wash the cells three times with fresh, pre-warmed cell culture medium to ensure complete removal of the inhibitor.
-
-
Recovery Monitoring:
-
After the final wash, add fresh medium containing FM4-64 (at the same concentration as in step 3).
-
Acquire images of the same cells or cell regions at various time points (e.g., 30, 60, 90, and 120 minutes) after the washout.
-
-
Data Analysis:
-
Quantify the intracellular fluorescence intensity of FM4-64 at each time point for both the control and washout groups.
-
Compare the fluorescence levels to assess the extent of recovery of endocytic activity.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Procedure Outline:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble clathrin heavy chain at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of the clathrin heavy chain in the presence of this compound indicates direct target engagement.
Visualizing the Concepts
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Signaling pathway of this compound's inhibition of clathrin-mediated endocytosis.
Caption: Experimental workflow for the washout and recovery assay.
Caption: Logical relationship for selecting a CME inhibitor based on reversibility.
References
Safety Operating Guide
Personal protective equipment for handling ES9-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only and should not be used in humans or animals.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Safe Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name (this compound), CAS number (55854-43-8), and any hazard warnings.[3]
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
Storage
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C for up to several years.[2]
-
In Solution: Prepare stock solutions using a suitable solvent like DMSO.[4][5] Store stock solutions in small aliquots at -20°C for short-term (months) or -80°C for long-term (months to years) storage to avoid repeated freeze-thaw cycles.[1][4]
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the required amount of solid this compound.
-
Slowly add the desired solvent (e.g., DMSO) to the solid. This compound is soluble in DMSO.[4][5]
-
Ensure the container is securely capped and mix gently until the solid is completely dissolved.
Use in Experiments
-
When using this compound in experiments, always wear the full complement of recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Work in a well-ventilated area, preferably a chemical fume hood.
Spill and Emergency Procedures
-
Minor Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the chemical name and any available safety information.
-
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
